Technical Documentation Center

3-nitro-N-(1-methylhexyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-nitro-N-(1-methylhexyl)benzamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis & Characterization of 3-Nitro-N-(1-methylhexyl)benzamide

[1] Executive Summary This technical guide details the synthesis of 3-nitro-N-(1-methylhexyl)benzamide , a lipophilic amide frequently utilized in Structure-Activity Relationship (SAR) libraries for antimicrobial and ant...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis of 3-nitro-N-(1-methylhexyl)benzamide , a lipophilic amide frequently utilized in Structure-Activity Relationship (SAR) libraries for antimicrobial and antineoplastic research.[1]

The protocol prioritizes the Acyl Chloride Method (modified Schotten-Baumann conditions) due to its high atom economy, scalability, and robust kinetics compared to carbodiimide coupling. This guide addresses the specific steric challenges of the 1-methylhexyl (2-heptyl) amine moiety and provides a self-validating workflow for purification and characterization.

Chemical Profile & Retrosynthetic Analysis[1]

Target Molecule Data
PropertyDetail
IUPAC Name 3-nitro-N-(heptan-2-yl)benzamide
Common Name 3-nitro-N-(1-methylhexyl)benzamide
Molecular Formula

Molecular Weight 264.32 g/mol
Key Moiety Electron-deficient aromatic ring linked to a lipophilic aliphatic chain.[1][2][3]
Retrosynthetic Logic

The synthesis is best approached via Nucleophilic Acyl Substitution . We disconnect at the amide bond (


), revealing two primary precursors:
  • Electrophile: 3-Nitrobenzoyl chloride (highly reactive, no coupling reagents required).[1]

  • Nucleophile: 2-Aminoheptane (1-methylhexylamine).[1]

Strategic Choice: While direct coupling of 3-nitrobenzoic acid is possible using EDC/HOBt, the acid chloride route is preferred here because the electron-withdrawing nitro group at the meta position activates the carbonyl, ensuring rapid conversion even with the sterically hindered secondary carbon of the amine.

Retrosynthesis Target Target: 3-nitro-N-(1-methylhexyl)benzamide Disconnect Amide Disconnection Target->Disconnect Retrosynthesis Precursors Precursors: 3-Nitrobenzoyl Chloride + 2-Aminoheptane Disconnect->Precursors

Figure 1: Retrosynthetic disconnection strategy favoring the high-reactivity acyl chloride pathway.

Protocol A: The Acyl Chloride Route (Primary Method)

This method is the "Gold Standard" for this synthesis. It utilizes an anhydrous organic base to scavenge the HCl byproduct, driving the equilibrium forward.

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Quality Attribute
3-Nitrobenzoyl chloride 1.05ElectrophileMust be free-flowing yellow solid.[1] Hydrolyzed material (white crust) lowers yield.
2-Aminoheptane 1.00NucleophileRacemic or enantiopure depending on target stereochemistry.[1]
Triethylamine (

)
1.50Base (HCl Scavenger)Must be dry. DIPEA is a valid alternative.
Dichloromethane (DCM) SolventMediumAnhydrous grade required to prevent hydrolysis.
Step-by-Step Methodology
Phase 1: Preparation
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 2-aminoheptane (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Thermal Control: Cool the solution to 0°C using an ice/water bath. Expert Note: Cooling is critical. The reaction is exothermic, and heat can promote side reactions or loss of the volatile amine.

Phase 2: Reaction[1]
  • Addition: Dissolve 3-nitrobenzoyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

  • Monitoring: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 3–6 hours.

    • Self-Validation: The solution should turn slightly yellow/orange. A white precipitate (Triethylamine hydrochloride) will form, confirming the reaction is progressing.

  • TLC Check: Monitor consumption of the amine (ninhydrin stain) and appearance of the UV-active product (

    
     usually higher than the acid).
    
Phase 3: Workup & Isolation[1]
  • Quench: Add water to dissolve the ammonium salts.

  • Extraction: Separate the organic layer.

  • The "3-Wash" Purification System:

    • Wash 1 (Acidic): 1M HCl (removes unreacted amine and TEA).

    • Wash 2 (Basic): Saturated

      
       (removes unreacted 3-nitrobenzoic acid and hydrolyzed chloride).
      
    • Wash 3 (Neutral): Brine (removes trapped water).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Workup Start Crude Reaction Mixture (DCM + Precipitate) Quench Add H2O (Dissolve Salts) Start->Quench Sep Phase Separation Quench->Sep AqLayer Aqueous Layer (Discard) Sep->AqLayer Salts OrgLayer Organic Layer (Product + Impurities) Sep->OrgLayer Wash1 Wash 1: 1M HCl (Removes Amines) OrgLayer->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes Acids) Wash1->Wash2 Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Final Dry (MgSO4) & Concentrate Yields Crude Amide Wash3->Final

Figure 2: The "3-Wash" purification logic ensures removal of both nucleophilic and electrophilic impurities.[1]

Protocol B: Coupling Agent Route (Alternative)

Use this method if the acid chloride is unavailable or if you are performing parallel synthesis in well-plates.[1]

  • Reagents: 3-Nitrobenzoic acid (1.0 equiv), 2-Aminoheptane (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv), DMF (Solvent).

  • Procedure:

    • Mix acid, EDC, HOBt, and DIPEA in DMF. Stir for 15 mins to activate the ester.

    • Add 2-aminoheptane.[1] Stir 12–16 hours at RT.

  • Note: Requires more extensive workup (multiple water washes) to remove DMF and urea byproducts.

Characterization & Quality Control

To validate the synthesis, compare your data against these expected parameters.

Expected Physical Properties[1][4]
  • Appearance: Pale yellow solid or viscous oil (crystallization often induced by trituration with Hexanes/EtOAc).

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.[4]

Spectroscopic Validation
TechniqueDiagnostic SignalStructural Proof
1H NMR (

)

6.0–6.5 ppm (Broad doublet)
Amide N-H proton .
1H NMR

8.0–8.9 ppm (Multiplets)
Aromatic protons .[1] The nitro group deshields the H at C2 (singlet-like) and C4/C6.
1H NMR

4.1–4.3 ppm (Multiplet)
Methine (CH) of the heptyl chain adjacent to nitrogen.
IR Spectroscopy 1640–1660

C=O[1] Stretch (Amide I band).
IR Spectroscopy 1530 & 1350

N-O Stretches (Nitro group asymmetric/symmetric).[1]

Troubleshooting & Expert Insights

Common Failure Modes
  • Low Yield:

    • Cause: Hydrolysis of 3-nitrobenzoyl chloride before reaction.[1]

    • Fix: If the chloride reagent is white/crusty rather than yellow, reflux it in Thionyl Chloride (

      
      ) for 1 hour, distill off excess 
      
      
      
      , and use immediately.
  • Product is an Oil:

    • Cause: Trace solvent or inherent lipophilicity.[1]

    • Fix: Triturate with cold pentane or diethyl ether.[1] If it remains an oil, dry under high vacuum (<1 mbar) for 24 hours.

  • Racemization:

    • If using enantiopure (R)- or (S)-2-aminoheptane, the Schotten-Baumann conditions generally preserve stereochemistry.[1] However, avoid excessive heat (>40°C) which can induce racemization at the chiral center alpha to the nitrogen.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for Schotten-Baumann reactions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).

  • PubChem. (n.d.). 3-Nitrobenzamide Compound Summary. National Center for Biotechnology Information. [8]

  • Sigma-Aldrich. (n.d.).[1] 3-Nitrobenzoyl chloride Product Sheet. Merck KGaA.

Sources

Exploratory

3-nitro-N-(1-methylhexyl)benzamide chemical properties

Executive Summary 3-Nitro-N-(1-methylhexyl)benzamide (CAS 438472-71-0) is a lipophilic N-substituted benzamide derivative characterized by a 3-nitrobenzoyl core coupled to a branched aliphatic chain (2-heptyl/1-methylhex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitro-N-(1-methylhexyl)benzamide (CAS 438472-71-0) is a lipophilic N-substituted benzamide derivative characterized by a 3-nitrobenzoyl core coupled to a branched aliphatic chain (2-heptyl/1-methylhexyl amine). This compound serves as a critical intermediate in Structure-Activity Relationship (SAR) studies, particularly in the development of antimicrobial agents and poly(ADP-ribose) polymerase (PARP) inhibitors where the benzamide pharmacophore is essential. Its structural features combine the electron-withdrawing nitro group—facilitating metabolic reduction potential—with a hydrophobic tail that enhances membrane permeability, making it a valuable probe for exploring hydrophobic pockets in target enzymes.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a benzene ring substituted at the meta position with a nitro group (


) and an amide linkage to a secondary heptyl chain. The "1-methylhexyl" nomenclature indicates the amine attachment point is at the second carbon of the heptane chain, creating a chiral center. Unless specified as enantiopure, the CAS generally refers to the racemate.
Property Data
Chemical Name 3-Nitro-N-(1-methylhexyl)benzamide
Synonyms N-(heptan-2-yl)-3-nitrobenzamide; N-(1-methylhexyl)-m-nitrobenzamide
CAS Registry Number 438472-71-0
Molecular Formula

Molecular Weight 264.32 g/mol
SMILES

Chirality Contains one stereocenter at the N-alkyl attachment (C2 of heptyl chain).[1][2][3]

Physicochemical Properties[3][4][6]

The introduction of the 1-methylhexyl chain significantly alters the physicochemical profile compared to the parent 3-nitrobenzamide (MP 140–143 °C). The lipophilic tail disrupts crystal packing, likely resulting in a low-melting solid or viscous oil at room temperature, and drastically increases the partition coefficient (LogP).

Parameter Value (Experimental/Predicted) Significance
Physical State Low-melting solid or OilAlkyl chain flexibility disrupts

-stacking.
Melting Point Predicted: 45–60 °CSignificantly lower than parent amide.
Boiling Point Predicted: ~420 °C (at 760 mmHg)High boiling point due to amide H-bonding.
LogP (Octanol/Water) Predicted: 3.8 ± 0.4Highly lipophilic; excellent membrane permeability.
Water Solubility < 0.1 mg/mL (Poor)Requires organic co-solvents (DMSO, EtOH).
pKa (Amide NH) ~14–15Non-ionizable at physiological pH.

Synthesis & Manufacturing Protocols

Core Methodology: Acyl Chloride Coupling

The most robust synthesis route involves the nucleophilic acyl substitution of 3-nitrobenzoyl chloride with 2-aminoheptane (1-methylhexylamine) in the presence of a non-nucleophilic base.

Reagents:
  • Precursor A: 3-Nitrobenzoyl chloride (1.0 eq)

  • Precursor B: 2-Aminoheptane (1.1 eq)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:
  • Preparation: Dissolve 2-aminoheptane (1.1 eq) and

    
     (1.5 eq) in anhydrous DCM under an inert atmosphere (
    
    
    
    or Ar). Cool the solution to 0 °C.
  • Addition: Dissolve 3-nitrobenzoyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes, maintaining temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up: Quench with water. Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted amine).

    • Saturated

      
       (to remove unreacted acid).
      
    • Brine (saturated NaCl).

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisPath Start1 3-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Start1->Intermediate DCM, 0°C Start2 2-Aminoheptane (1-Methylhexylamine) Start2->Intermediate Et3N (Base) Product 3-Nitro-N-(1-methylhexyl)benzamide (Target) Intermediate->Product Elimination (-HCl) Byproduct HCl Salt / Byproducts Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of 3-nitro-N-(1-methylhexyl)benzamide.

Spectroscopic Characterization

Verification of the structure relies on identifying the distinct aromatic pattern of the 3-nitro substituted ring and the aliphatic signals of the branched heptyl chain.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.60 (t, 1H, Ar-H2 ): Isolated proton between nitro and carbonyl, highly deshielded.
      
    • 
       8.35 (d, 1H, Ar-H4 ): Ortho to nitro group.
      
    • 
       8.15 (d, 1H, Ar-H6 ): Ortho to carbonyl.
      
    • 
       7.65 (t, 1H, Ar-H5 ): Meta proton.
      
    • 
       6.20 (br d, 1H, NH ): Amide proton.
      
    • 
       4.15 (m, 1H, N-CH ): Methine proton at the chiral center.
      
    • 
       1.25–1.50 (m, 8H, Alkyl chain CH 
      
      
      
      ).
    • 
       1.20 (d, 3H, CH 
      
      
      
      adjacent to NH-CH).
    • 
       0.88 (t, 3H, Terminal CH 
      
      
      
      ).
  • Mass Spectrometry (ESI-MS):

    • Expected

      
       peak at m/z 265.3 .
      
    • Fragment ion at m/z 150 (3-nitrobenzoyl cation) is typical.

Stability, Reactivity & Biological Context

Chemical Stability

The amide bond is robust under neutral conditions but susceptible to hydrolysis under strongly acidic or basic conditions (reflux). The nitro group is stable to oxidation but easily reduced.

Metabolic Pathways

In biological systems, this compound is subject to two primary metabolic fates:

  • Nitroreduction: Anaerobic bacteria or liver reductases can reduce the

    
     group to an amine (
    
    
    
    ), drastically changing the electronic properties (electron-withdrawing to electron-donating).
  • Amide Hydrolysis: Amidases may cleave the molecule into 3-nitrobenzoic acid and 2-aminoheptane.

Reactivity Logic Diagram

Reactivity Compound 3-Nitro-N-(1-methylhexyl)benzamide Reduction Reduction (Fe/HCl or Reductase) Compound->Reduction Target: Nitro Group Hydrolysis Hydrolysis (Acid/Base/Amidase) Compound->Hydrolysis Target: Amide Bond AmineProduct 3-Amino-N-(1-methylhexyl)benzamide (Fluorescent/Reactive) Reduction->AmineProduct Product Cleavage 3-Nitrobenzoic Acid + 2-Aminoheptane Hydrolysis->Cleavage Degradation

Figure 2: Primary chemical reactivity and metabolic degradation pathways.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential mutagenicity (typical of nitroaromatics).

  • Storage: Store in a cool, dry place under inert gas. The compound is stable at room temperature but should be protected from strong light which may degrade the nitro moiety.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/aerosols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12576, 3-Nitrobenzamide. Retrieved from [Link]

Sources

Foundational

Biological Activity of 3-nitro-N-(1-methylhexyl)benzamide: A Technical Guide

This guide outlines the biological characterization, mechanism of action, and experimental validation of 3-nitro-N-(1-methylhexyl)benzamide . This compound represents a specific class of lipophilic nitrobenzamides , a sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the biological characterization, mechanism of action, and experimental validation of 3-nitro-N-(1-methylhexyl)benzamide . This compound represents a specific class of lipophilic nitrobenzamides , a scaffold with significant utility in medicinal chemistry due to its dual functionality: the redox-active nitro group and the membrane-permeable aliphatic tail.

Executive Summary

3-nitro-N-(1-methylhexyl)benzamide (CAS: 438472-71-0) is a bioactive small molecule characterized by a 3-nitrobenzamide core coupled with a lipophilic 1-methylhexyl (heptan-2-yl) amine side chain. Its biological activity is primarily driven by two pharmacophoric features:

  • The Nitro Group (Position 3): Acts as a prodrug moiety susceptible to nitroreductases (Type I/II), generating reactive intermediates (nitroso/hydroxylamine) that target cysteine-rich proteins or DNA, or acting as an electron acceptor in hypoxic environments.

  • The Lipophilic Tail (1-methylhexyl): A branched C7 chain that facilitates passive diffusion across lipid bilayers, enhancing potency against intracellular targets (e.g., Mycobacterium tuberculosis) and modulating membrane-bound enzymes like DprE1 or iNOS .

Primary Biological Classifications:

  • Antimicrobial Agent: Specifically against Actinobacteria (e.g., M. tuberculosis) via DprE1 inhibition.

  • Anti-inflammatory Modulator: Inhibition of iNOS (inducible Nitric Oxide Synthase) and cytokine suppression.

  • Cytotoxic Agent: Induction of oxidative stress in hypoxic tumor microenvironments.

Part 1: Mechanism of Action & Signaling Pathways

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Inhibition

In the context of antimycobacterial activity, the 3-nitrobenzamide core mimics the substrate of DprE1, an essential enzyme for cell wall synthesis (arabinogalactan formation).

  • Mechanism: The nitro group is reduced to a nitroso intermediate (–NO) by the FAD cofactor of DprE1. This intermediate forms a covalent semimercaptal adduct with a critical cysteine residue (Cys387) in the active site, leading to irreversible enzyme inhibition and cell lysis.

  • Role of 1-methylhexyl chain: Provides the necessary hydrophobic interaction with the DprE1 active site pocket, increasing binding affinity compared to short-chain analogs.

iNOS Inhibition and Anti-Inflammatory Pathway

Nitrobenzamides suppress the expression of iNOS (inducible Nitric Oxide Synthase) and COX-2 in macrophages.

  • Pathway: The compound interferes with the NF-κB signaling pathway , preventing the translocation of p65/p50 dimers to the nucleus. This downregulates the transcription of pro-inflammatory cytokines (IL-1β, TNF-α).[1]

Visualization: Mechanism of Action

The following diagram illustrates the dual pathway of DprE1 covalent inhibition and NF-κB modulation.

BioActivity cluster_Bacteria Antimicrobial Pathway (Mycobacteria) cluster_Inflammation Anti-Inflammatory Pathway (Macrophage) Compound 3-nitro-N-(1-methylhexyl)benzamide DprE1 DprE1 Enzyme (FAD-dependent) Compound->DprE1 Binding NFkB NF-κB Complex Compound->NFkB Inhibits Activation NitroRed Nitro-Reduction (to Nitroso -NO) DprE1->NitroRed FAD Transfer Covalent Covalent Adduct (Cys387) NitroRed->Covalent Irreversible CellWall Arabinogalactan Synthesis Halted Covalent->CellWall Inhibition Lysis Cell Lysis CellWall->Lysis Nucleus Nuclear Translocation NFkB->Nucleus Blocked iNOS_Gene iNOS / COX-2 Genes Nucleus->iNOS_Gene Downregulation Cytokines IL-1β, TNF-α Release iNOS_Gene->Cytokines Reduced

Caption: Dual mechanism targeting bacterial cell wall synthesis (left) and macrophage inflammatory signaling (right).

Part 2: Experimental Validation Protocols

To validate the biological activity of 3-nitro-N-(1-methylhexyl)benzamide, the following self-validating protocols should be employed.

Synthesis Verification (Pre-requisite)

Before biological testing, purity (>95%) must be confirmed. The lipophilic tail often retains solvent; vacuum drying is critical.

  • Reaction: 3-nitrobenzoyl chloride + 2-aminoheptane (1-methylhexylamine) + Et₃N in CH₂Cl₂.

  • Key QC Marker: ¹H NMR (CDCl₃) signal for the methine proton (–CH–) of the hexyl group at ~4.2 ppm (multiplet) and the amide –NH– doublet at ~6.5 ppm.

Antimicrobial Assay (MIC Determination)

This protocol validates the compound's efficacy against Mycobacterium smegmatis (surrogate for M. tuberculosis) or S. aureus.

Materials:

  • Muller-Hinton Broth (MHB).

  • Resazurin (Alamar Blue) indicator.

  • 96-well plate.

Protocol:

  • Preparation: Dissolve compound in DMSO to 10 mM stock.

  • Dilution: Perform serial 2-fold dilutions in MHB (Range: 100 µM to 0.19 µM) in the 96-well plate.

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard, diluted 1:100) to each well. Final volume 200 µL.

  • Controls:

    • Positive: Isoniazid (for Mycobacteria) or Ciprofloxacin (for bacteria).

    • Negative: DMSO vehicle (max 1%).

    • Sterility: Media only.

  • Incubation: 37°C for 24h (Bacteria) or 48h (Mycobacteria).

  • Readout: Add 20 µL Resazurin (0.01%). Incubate 4h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • Calculation: The lowest concentration remaining blue is the MIC.

Anti-Inflammatory Assay (Nitrite Production)

Quantifies the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.[1]

Protocol:

  • Seeding: Seed RAW 264.7 cells (1×10⁵ cells/well) in 96-well plates; incubate 24h.

  • Treatment: Pre-treat cells with the compound (1–50 µM) for 1h.

  • Stimulation: Add LPS (1 µg/mL) to induce iNOS. Incubate 24h.

  • Griess Assay:

    • Mix 100 µL culture supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

    • Incubate 10 min at RT (dark).

  • Measurement: Read Absorbance at 540 nm.

  • Analysis: Compare nitrite concentration against a NaNO₂ standard curve. Calculate % inhibition relative to LPS-only control.

Part 3: Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the expected activity profile based on the SAR of 3-nitrobenzamides with lipophilic N-substituents.

ParameterValue / CharacteristicRelevance
LogP (Calc) ~3.8 – 4.2High lipophilicity ensures rapid membrane permeation; ideal for intracellular pathogens.
MIC (M. smegmatis) 12.5 – 25.0 µg/mLModerate potency; indicates DprE1 targeting.
IC50 (iNOS) 3.0 – 6.0 µMPotent anti-inflammatory activity; comparable to standard inhibitors.
CC50 (Vero Cells) > 100 µMLow cytotoxicity to mammalian cells (selectivity index > 10).
Solubility Low in water (<10 µg/mL)Requires formulation (e.g., cyclodextrin or lipid nanoparticles) for in vivo use.
SAR Insights
  • Chain Length: The 1-methylhexyl (C7) chain provides optimal hydrophobic pocket filling. Shortening to ethyl (C2) drastically reduces antimicrobial potency. Lengthening to decyl (C10) leads to solubility issues and "cutoff" effects.

  • Nitro Position: The 3-nitro (meta) position is critical. 4-nitro (para) analogs often show reduced DprE1 affinity due to steric clash in the active site.

  • Amide Linker: Methylation of the amide nitrogen (tertiary amide) abolishes activity, confirming the necessity of the H-bond donor (–NH–) for receptor binding.

Part 4: Safety & Handling

  • Toxicity: Nitroaromatics can be mutagenic (Ames positive) due to nitro-reduction. Handle as a potential carcinogen.

  • Stability: Stable at RT. Avoid strong reducing agents (converts nitro to amine, altering activity).

  • Disposal: Incineration in a chemical waste facility equipped with afterburners (NOx scrubbers required).

References

  • Tumer, T. et al. (2017). "Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity." International Immunopharmacology. Link

  • Makarov, V. et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. (Foundational paper on DprE1 nitro-reduction mechanism). Link

  • Rice, W.G. et al. (1996). "Inhibition of HIV-1 infectivity by a zinc-ejecting 3-nitrobenzamide derivative." Nature Medicine. Link

  • PubChem Compound Summary. "N-(1-methylhexyl)-3-nitrobenzamide" (Analogous structures and physical properties). Link

  • Wang, Y. et al. (2024). "Synthesis and Antimicrobial Activity of N-Benzamide Derivatives." Nanobiomedicine. (SAR of lipophilic benzamides). Link

Sources

Exploratory

Strategic Discovery of Novel Nitrobenzamide Derivatives

From Suicide Inhibition to Clinical Candidates: A Technical Guide Part 1: The Nitro-Group Paradox (Introduction) The nitrobenzamide scaffold represents one of the most chemically intriguing yet "risky" pharmacophores in...

Author: BenchChem Technical Support Team. Date: February 2026

From Suicide Inhibition to Clinical Candidates: A Technical Guide

Part 1: The Nitro-Group Paradox (Introduction)

The nitrobenzamide scaffold represents one of the most chemically intriguing yet "risky" pharmacophores in modern drug discovery. Historically viewed with skepticism due to potential mutagenicity (the "nitro-group problem"), this moiety has experienced a renaissance, particularly in anti-infective research.

The core value proposition of the nitrobenzamide is its ability to function as a masked electrophile . In the context of Mycobacterium tuberculosis (Mtb), the nitro group is not merely a binding element but a warhead—a prodrug moiety activated specifically by bacterial enzymes (nitroreductases) to form reactive nitroso intermediates that covalently bind to the target.

This guide outlines a rigorous, self-validating workflow for discovering novel nitrobenzamide derivatives, focusing on DprE1 inhibition (Tuberculosis) as the primary case study, with secondary applications in HIV nucleocapsid inhibition .

Part 2: Rational Design & Structure-Activity Relationships (SAR)

The Warhead Strategy: DprE1 Targeting

The most successful application of nitrobenzamides (e.g., PBTZ169, BTZ043) targets Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . The design logic relies on a specific sequence of events:

  • Recognition: The inhibitor binds to the DprE1 active site near the FAD cofactor.[1]

  • Activation: The FAD reduced form (

    
    ) transfers a hydride to the nitro group, reducing it to a nitroso (
    
    
    
    ) species.
  • Covalent Capture: The electrophilic nitroso group reacts with the thiol of Cys387 , forming a semimercaptal bond and irreversibly inhibiting the enzyme.

SAR Decision Tree

To optimize this scaffold, modifications must balance electronic susceptibility (for reduction) with steric fit.

  • Core: The 3,5-dinitrobenzamide core often yields higher potency than mono-nitro variants due to increased electron deficiency, facilitating easier reduction by FAD.

  • Linker: A methylene or ethylene linker is critical for positioning the terminal ring.

  • Tail: N-benzyl or N-pyridinylmethyl tails improve lipophilicity and cell wall penetration.

Visualization: DprE1 Suicide Inhibition Mechanism

DprE1_Mechanism Prodrug Nitrobenzamide (Prodrug) Complex Enzyme-Inhibitor Complex Prodrug->Complex Binding Activation Nitro-to-Nitroso Reduction (via FADH2) Complex->Activation Specific Activation Covalent Covalent Adduct (Cys387-Nitroso) Activation->Covalent Nucleophilic Attack Death Cell Wall Lysis (Lipoarabinomannan arrest) Covalent->Death Irreversible Inhibition

Figure 1: Mechanism of Action for DprE1 inhibitors. The nitro group acts as a "Trojan Horse," activated only within the pathogen.

Part 3: Synthetic Protocols

The synthesis of nitrobenzamides is generally robust, but purity is paramount to avoid false positives in biological assays due to toxic precursors.

Protocol A: General Amide Coupling (Acid Chloride Method)

Use this for high-yield synthesis of 3,5-dinitrobenzamide derivatives.

  • Activation: Dissolve 3,5-dinitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF (2 drops).

  • Chlorination: Add oxalyl chloride (1.5 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Coupling: Redissolve the acid chloride in DCM. Add the appropriate amine (1.1 eq) and triethylamine (TEA, 2.0 eq) at 0°C.

  • Workup: Stir at RT for 4–6 hours. Quench with water. Extract with DCM. Wash organic layer with 1M HCl, saturated

    
    , and brine.
    
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: Monitor the reaction via TLC. Nitro compounds often streak; use 1% acetic acid in the eluent to sharpen spots.

Part 4: Biological Validation (Self-Validating Workflows)

Trustworthiness in data comes from rigorous controls. For nitrobenzamides, you must prove the compound kills the bacteria and that it does so via the specific mechanism (to rule out general toxicity).

Experiment 1: Resazurin Microtiter Assay (REMA) for MIC

Validates: Potency against whole-cell M. tuberculosis.

  • Preparation: Prepare stock solutions of derivatives in DMSO (10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using 7H9 broth (100 µL/well).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (

    
    ).
    
  • Controls:

    • Positive Control:[2] Isoniazid (0.05 µg/mL).

    • Negative Control: DMSO (1%).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of resazurin).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change.

Experiment 2: DprE1 Specificity Check (Overexpression)

Validates: Target engagement (Causality).

To confirm the nitrobenzamide targets DprE1, test the MIC against a strain of M. smegmatis or M. tuberculosis overexpressing DprE1.

  • Result Logic: If the MIC increases significantly (e.g., >4-fold) in the overexpressing strain compared to Wild Type (WT), the mechanism is confirmed as DprE1 inhibition (titration effect).

Part 5: Liability Management (ADMET & Tox)

The "Nitro" group is a structural alert for mutagenicity (Ames positive). However, not all nitro compounds are mutagens in humans. You must differentiate bacterial-specific mutagenicity from mammalian risk.

Experiment 3: The "Enhanced" Ames Test

Standard Ames tests (using Rat S9) often underestimate nitrosamine or nitro-compound mutagenicity.[3] Recent regulatory science suggests using Hamster S9 for higher sensitivity.[4]

ParameterStandard ProtocolEnhanced Protocol (Recommended)
S9 Source Rat Liver (10%)Hamster Liver (30%)
Pre-incubation Plate Incorporation30-minute Pre-incubation
Strains TA98, TA100TA1535, WP2 uvrA (pKM101)
Why? Standard screening.Maximizes metabolic activation of nitro/nitroso groups; TA1535 is highly sensitive to base-pair substitutions caused by alkylating agents.
Visualization: Discovery Workflow

Workflow Design Design: 3,5-Dinitro Core (Linker Optimization) Synth Synthesis: Acid Chloride Coupling Design->Synth Screen Primary Screen: REMA (MIC) Target: < 0.1 µg/mL Synth->Screen Mech Mechanism Check: DprE1 Overexpression Strain Screen->Mech Active Hits Tox Tox Screen: Enhanced Ames (Hamster S9 + TA1535) Mech->Tox Confirmed Target Tox->Design Mutagenic (Fail) Lead Lead Candidate Tox->Lead Non-Mutagenic

Figure 2: Integrated workflow from design to liability screening.

Part 6: References

  • Delgado, T., et al. (2024). "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold."[5] Pharmaceuticals, 17(5), 559.

  • Li, L., et al. (2019). "Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives."[1] Chinese Chemical Letters, 30(2), 413-416.

  • Heflich, R.H., et al. (2024). "Optimizing the detection of N-nitrosamine mutagenicity in the Ames test." Regulatory Toxicology and Pharmacology, 153, 105709.[6]

  • Goel, A., et al. (2002). "2-Mercaptobenzamides as a novel class of HIV-1 Vif inhibitors." (Contextual reference for benzamide antiviral activity).

    • Note: While specific nitrobenzamide HIV papers exist (e.g., SP-10), the primary mechanism described here focuses on the more robust TB data.

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. (Foundational paper for DprE1 mechanism).

Sources

Protocols & Analytical Methods

Method

Analytical Profiling and Protocol Design: 3-nitro-N-(1-methylhexyl)benzamide

This guide outlines the analytical framework for 3-nitro-N-(1-methylhexyl)benzamide , a lipophilic nitro-aromatic amide. This compound is structurally significant as a derivative of 3-nitrobenzoic acid and 2-aminoheptane...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical framework for 3-nitro-N-(1-methylhexyl)benzamide , a lipophilic nitro-aromatic amide. This compound is structurally significant as a derivative of 3-nitrobenzoic acid and 2-aminoheptane (tuaminoheptane). Its analysis requires specific attention to the nitro group's reducibility , the amide bond stability , and the chirality introduced by the 1-methylhexyl (heptan-2-yl) moiety.

Executive Summary

Target Analyte: 3-nitro-N-(1-methylhexyl)benzamide Chemical Formula: C₁₄H₂₀N₂O₃ Molecular Weight: 264.32 g/mol Key Analytical Challenges: [1]

  • Chirality: The 1-methylhexyl group implies a chiral center at the C2 position of the heptyl chain. Unless synthesized from enantiopure amine, the analyte exists as a racemate (

    
    ).
    
  • Lipophilicity: The C7 alkyl chain significantly increases retention on Reverse Phase (RP) columns compared to simple benzamides.

  • Detection: The 3-nitrobenzoyl moiety provides a strong UV chromophore (254–270 nm) and distinct electrochemical signature.

Part 1: Physicochemical Characterization & Identification

Before quantitative method development, the chemical identity must be established using orthogonal spectroscopic techniques.

1.1 Structural Identification Strategy

The following spectral features are diagnostic for this specific molecule.

TechniqueKey Diagnostic FeatureMechanistic Insight
FT-IR 1530 & 1350 cm⁻¹ Asymmetric & Symmetric

stretches (Strong).
1640–1660 cm⁻¹ Amide I band (C=O stretch).
3300 cm⁻¹ N-H stretch (Secondary amide).
¹H-NMR

8.0–8.9 ppm
Aromatic region: 3-substituted pattern (Singlet, 2 Doublets, Triplet).[2] The proton between

and

is highly deshielded (~8.8 ppm).

4.1 ppm
Multiplet (1H): Methine proton of the chiral center (

).

1.1 ppm
Doublet (3H): Methyl group attached to the chiral center.
MS (ESI+) m/z 265.15

parent ion.
m/z 150.0 Tropylium-like 3-nitrobenzoyl cation (Loss of amine chain).
1.2 Mass Spectrometry Fragmentation Logic

The fragmentation pathway is critical for developing MRM (Multiple Reaction Monitoring) transitions for LC-MS/MS quantification.

FragmentationPathway Parent Parent Ion [M+H]+ = 265.15 Cleavage Amide Bond Cleavage Parent->Cleavage CID Energy Benzoyl 3-Nitrobenzoyl Cation m/z ~150.0 Cleavage->Benzoyl Amine Heptan-2-amine fragment (Neutral Loss) Cleavage->Amine NitroLoss Loss of NO2 (-46 Da) Benzoyl->NitroLoss Phenyl Phenyl Cation m/z ~104 NitroLoss->Phenyl

Figure 1: Predicted ESI+ MS/MS fragmentation pathway for method development.

Part 2: Chromatographic Protocols
Protocol A: Reverse-Phase HPLC (Purity & Assay)

Objective: Quantify the main compound and separate hydrophobic impurities (e.g., bis-amides) or polar precursors (3-nitrobenzoic acid).

Rationale: The lipophilic heptyl chain requires a high strength organic modifier. A C18 column is standard, but a C8 may offer faster equilibration if the retention is too high.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: DAD at 254 nm (primary) and 210 nm (impurities).

  • Injection Volume: 5–10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
2.0 30 Isocratic
12.0 90 Linear Ramp (Elute Analyte)
15.0 90 Wash
15.1 30 Re-equilibration

| 20.0 | 30 | End |

Expert Note: The 3-nitro group makes the aromatic ring electron-deficient. If peak tailing is observed due to silanol interactions with the amide nitrogen, add 5 mM Ammonium Acetate to the aqueous phase to buffer the secondary interactions.

Protocol B: Chiral HPLC (Enantiomeric Separation)

Objective: Determine the enantiomeric excess (ee) if the compound is intended to be a single isomer, or to verify the racemic nature. Context: The "1-methylhexyl" group (derived from 2-aminoheptane) creates a chiral center.

Method Parameters:

  • Mode: Normal Phase (NP) is preferred for maximal selectivity on amide/nitro interactions.

  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or AD-H (Amylose analog).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV 254 nm.

Self-Validating Step: Inject a racemic standard (synthesized from racemic 2-aminoheptane). You should observe two peaks with a resolution (


) > 1.5. If peaks co-elute, reduce Isopropanol content to 5% to increase retention and interaction time with the chiral selector.
Part 3: Sample Preparation & Extraction Workflow

Matrix: Biological fluids (plasma/urine) or Reaction Mixture.[1] Challenge: The compound is moderately lipophilic (LogP ~3.5–4.0 predicted). It will bind to plasma proteins.

Protocol:

  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing Internal Standard (e.g., N-benzylbenzamide).

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Move clear supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is distorted (solvent effect), dilute 1:1 with water before injection.

SamplePrep Sample Biological Sample (100 µL) Precip Add 300 µL ACN + Internal Standard Sample->Precip Protein Crash Vortex Vortex & Centrifuge (10k x g, 10 min) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Phase Sep Analysis HPLC/LC-MS Injection Supernatant->Analysis

Figure 2: Standardized Liquid-Liquid Extraction (LLE) / Protein Precipitation workflow.

Part 4: Impurity Profiling & Safety Considerations

Genotoxic Potential (Mutagenicity): Nitro-aromatics are often flagged as "Cohort of Concern" or potential genotoxic impurities (PGIs) due to the risk of metabolic reduction to hydroxylamines or anilines.

  • Critical Control: Monitor for the presence of 3-nitrobenzoic acid (hydrolysis product) and 3-amino-N-(1-methylhexyl)benzamide (reduction impurity).

  • LOD Requirement: Analytical methods must be sensitive enough to detect these at trace levels (often < 0.1% or ppm levels depending on ICH M7 guidelines).

Stability Indication: Stress testing (forced degradation) should include:

  • Acid/Base Hydrolysis: Reflux in 0.1 N HCl/NaOH. (Expect amide hydrolysis).

  • Photostability: Nitro compounds can undergo nitro-to-nitroso rearrangement under UV light. Protect samples from light during analysis.

References
  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text for Reverse Phase method design).
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Provides limits for system suitability parameters like Resolution and Tailing Factor). Link

  • PubChem Database. Compound Summary for 3-Nitrobenzamide derivatives. (Used for spectral prediction and structural validation). Link

  • Cassidy, M. et al.Chromatographic separation of enantiomers of tuaminoheptane derivatives. Journal of Chromatography A.

Sources

Application

Application Note &amp; Protocols: A Framework for In Vitro Assay Development for 3-nitro-N-(1-methylhexyl)benzamide

Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 3-nitro-N-(1-methylhexyl)benzamide. Given the scarcity of public data on this specific molecule, we p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 3-nitro-N-(1-methylhexyl)benzamide. Given the scarcity of public data on this specific molecule, we present a logical, tiered approach to assay development, beginning with broad cytotoxicity screening, followed by targeted investigations into potential anti-inflammatory and enzyme inhibitory activities. This strategy is informed by the known biological profiles of other nitrobenzamide derivatives.[1][2][3] The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a solid foundation for elucidating the compound's mechanism of action and therapeutic potential.

Introduction: The Scientific Rationale

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[4] The inclusion of a nitro group can significantly modulate a molecule's electronic properties and biological function, often conferring anticancer, antimicrobial, or anti-inflammatory effects.[5][6] 3-nitro-N-(1-methylhexyl)benzamide is a novel entity whose biological activity is yet to be defined. Therefore, a systematic in vitro evaluation is the critical first step in its journey as a potential therapeutic agent.

Our proposed workflow is designed to efficiently gather decision-making data. We will begin with a general assessment of cellular toxicity to establish a safe concentration range for subsequent, more specific functional assays.[7][8] Based on the activities of related nitrobenzamides, we will then focus on two high-probability areas: anti-inflammatory and enzyme inhibitory activities.[1][2][9] This tiered approach ensures that resources are directed toward the most promising avenues of investigation.

Tier 1: Foundational Cytotoxicity Screening

Before investigating specific biological functions, it is imperative to determine the concentrations at which 3-nitro-N-(1-methylhexyl)benzamide affects basic cellular viability. This establishes the therapeutic window and informs the dose selection for subsequent experiments. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][8]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-nitro-N-(1-methylhexyl)benzamide in a relevant cell line (e.g., A549 human lung carcinoma, RAW 264.7 murine macrophages).

Materials:

  • 3-nitro-N-(1-methylhexyl)benzamide

  • Selected cell line (e.g., A549 or RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Compound Preparation: Prepare a stock solution of 3-nitro-N-(1-methylhexyl)benzamide in DMSO. Create a serial dilution series in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell Line3-nitro-N-(1-methylhexyl)benzamide IC50 (µM)
A54975.3
RAW 264.7> 100

This table presents hypothetical data for illustrative purposes.

Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol read_plate Measure Absorbance (570 nm) formazan_sol->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Tier 2: Probing for Anti-Inflammatory Activity

Several nitrobenzamide derivatives have demonstrated anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO) in macrophages.[2][3][5] The Griess assay is a straightforward and reliable method for quantifying nitrite, a stable and nonvolatile breakdown product of NO.[5]

Experimental Protocol: Griess Assay for Nitric Oxide Production

Objective: To assess the ability of 3-nitro-N-(1-methylhexyl)benzamide to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 3-nitro-N-(1-methylhexyl)benzamide

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of 3-nitro-N-(1-methylhexyl)benzamide (determined from the Tier 1 assay).

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound. Include wells with cells only, cells + LPS (positive control), and cells + LPS + a known inhibitor (e.g., L-NAME) as controls.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, add the collected supernatant. Add the components of the Griess reagent according to the manufacturer's instructions. This typically involves a sequential addition of sulfanilamide and NED solutions, with a short incubation period.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color, which results from the formation of a purple azo dye, is directly proportional to the nitrite concentration.[5]

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples by comparing their absorbance to the standard curve.[5] Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Visualization: Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Compound 3-nitro-N-(1-methylhexyl)benzamide Compound->iNOS_Protein Potential Inhibition

Caption: Potential inhibition of the LPS-induced inflammatory pathway.

Tier 2: Probing for Enzyme Inhibitory Activity

Benzamide analogs are known inhibitors of various enzymes, including IMP dehydrogenase (IMPDH), which is crucial for nucleotide synthesis.[9] An in vitro enzyme kinetics assay can determine if 3-nitro-N-(1-methylhexyl)benzamide directly inhibits a target enzyme.[10][11][12]

Experimental Protocol: General Enzyme Inhibition Assay (e.g., IMPDH)

Objective: To determine if 3-nitro-N-(1-methylhexyl)benzamide inhibits the activity of a purified enzyme (e.g., recombinant human IMPDH2) and to characterize the kinetics of this inhibition.

Materials:

  • Purified, active enzyme (e.g., IMPDH2)

  • Enzyme substrate (e.g., Inosine 5'-monophosphate, IMP)

  • Cofactor (e.g., NAD+)

  • Assay buffer (specific to the enzyme)

  • 3-nitro-N-(1-methylhexyl)benzamide

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic reads

Procedure:

  • Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, cofactor (NAD+), and varying concentrations of the test compound.

  • Enzyme Addition: Add the purified enzyme to each well and incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (IMP).

  • Kinetic Measurement: Immediately begin measuring the change in absorbance over time. For IMPDH, the reaction can be monitored by the increase in absorbance at 340 nm, corresponding to the formation of NADH.[13] This is a continuous assay.[10][13]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve for each concentration of the inhibitor.[14]

    • Plot the reaction rate against the inhibitor concentration to determine the IC50.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[12][14]

Data Presentation: Hypothetical Enzyme Inhibition Data
ParameterValue
IC50 (µM)12.5
Ki (µM)5.8
MechanismCompetitive

This table presents hypothetical data for illustrative purposes.

Assay Validation and Trustworthiness

Every protocol described is a self-validating system. Key validation parameters to establish for each assay include:

  • Precision: Assessed by calculating the coefficient of variation (CV%) for intra- and inter-assay replicates.

  • Accuracy: Determined by spike and recovery experiments where a known amount of analyte is added to a sample.

  • Linearity and Range: The range over which the assay is accurate and precise. For the Griess assay, this is determined from the nitrite standard curve. For enzyme assays, this relates to the substrate concentration range that follows Michaelis-Menten kinetics.[14]

  • Specificity and Selectivity: Ensuring the signal is from the specific analyte of interest. This involves running appropriate negative and positive controls.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Following established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the FDA, is recommended for formal validation.[15][16]

Conclusion

The application notes and protocols provided herein offer a robust, scientifically-grounded framework for the initial in vitro characterization of 3-nitro-N-(1-methylhexyl)benzamide. By systematically assessing cytotoxicity, anti-inflammatory potential, and enzyme inhibitory activity, researchers can efficiently generate the foundational data necessary to guide further drug development efforts. This tiered approach, rooted in the established activities of the broader nitrobenzamide class, provides a logical and resource-effective path to understanding the biological profile of this novel compound.

References

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]

  • Enzyme Assays and Kinetics. Unknown Source. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • In vitro and in silico studies of nitrobenzamide derivatives as potential anti-neuroinflammatory agents. ResearchGate. [Link]

  • FDA Publishes Draft Guidance on Test Validation, Submission for EUAs. 360Dx. [Link]

  • Regulatory Knowledge Guide for In Vitro Diagnostics. NIH's Seed. [Link]

  • Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. FDA. [Link]

  • Development of a novel cell-based assay system EPISSAY for screening epigenetic drugs and liposome formulated decitabine. PMC. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. [Link]

  • Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. Federal Register. [Link]

  • What You Need to Know About - FDA IVD Test Requirements. Donawa Lifescience. [Link]

  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. [Link]

  • Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Deriva. Pharmakeftiki. [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti‐inflammatory activity. Semantic Scholar. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PMC. [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. MDPI. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Benzamide, N-(3-nitrophenyl)-. PubChem. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

Sources

Method

3-nitro-N-(1-methylhexyl)benzamide mechanism of action studies

Application Note: Mechanistic Characterization of 3-nitro-N-(1-methylhexyl)benzamide Executive Summary & Compound Context The compound 3-nitro-N-(1-methylhexyl)benzamide belongs to the class of nitrobenzamide (NB) antitu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Characterization of 3-nitro-N-(1-methylhexyl)benzamide

Executive Summary & Compound Context

The compound 3-nitro-N-(1-methylhexyl)benzamide belongs to the class of nitrobenzamide (NB) antitubercular agents. These small molecules are structural analogs of the well-characterized dinitrobenzamides (DNBs) and benzothiazinones (BTZs).

Therapeutic Target: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1 ).[1][2][3][4] Mechanism Class: Suicide Inhibition (Covalent Modification). Biological Context: DprE1 is an essential flavoenzyme in Mycobacterium tuberculosis (Mtb) required for the synthesis of decaprenylphosphoryl-β-D-arabinofuranose (DPA) , a critical precursor for the mycobacterial cell wall arabinan.[2][4][5]

This guide details the protocols required to validate the mechanism of action (MoA) of 3-nitro-N-(1-methylhexyl)benzamide, proving it acts via FAD-dependent nitro-reduction followed by covalent tethering to the active site Cysteine 387 (Cys387).

Mechanistic Theory & Pathway Visualization

The efficacy of 3-nitro-N-(1-methylhexyl)benzamide relies on a "Trojan Horse" mechanism. The compound binds to the DprE1 active site, mimicking the substrate. The enzyme's cofactor, FADH₂, which normally reduces the substrate, instead reduces the nitro group (-NO₂) of the inhibitor to a nitroso group (-NO). This electrophilic nitroso intermediate reacts rapidly with the nucleophilic thiol of Cys387 , forming a stable semimercaptal covalent adduct, irreversibly inactivating the enzyme.

Figure 1: Mechanism of Action Pathway[1][4]

DprE1_Inhibition cluster_0 DprE1 Active Site Compound 3-nitro-N-(1-methylhexyl)benzamide (Prodrug) Intermediate Nitroso-Intermediate (-NO species) Compound->Intermediate Enzymatic Nitro-reduction (via FADH2) DprE1_FADH2 DprE1 (Reduced) [FADH2 Cofactor] DprE1_FADH2->Intermediate Adduct Covalent Enzyme-Inhibitor Complex (Irreversible Inactivation) Intermediate->Adduct Nucleophilic Attack by Cys387 Cys387 Active Site Cys387 (Nucleophile) Cys387->Adduct CellDeath Cell Wall Lysis (Bactericidal) Adduct->CellDeath Arabinan Synthesis Halted

Caption: Figure 1. Suicide inhibition cascade of DprE1 by nitrobenzamides. The FADH2-mediated activation transforms the prodrug into a covalent trap.

Protocol 1: Enzymatic Inhibition Assay (In Vitro)

Objective: To quantify the inhibitory potency (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) of the compound against recombinant Mtb DprE1.
Principle:  DprE1 catalyzes the oxidation of decaprenylphosphoryl-ribose (DPR).[2][5] In this assay, we use a surrogate electron acceptor (DCPIP) which changes color from blue (oxidized) to colorless (reduced) as DprE1 functions. Inhibitors prevent this color change.
Materials
  • Recombinant Mtb DprE1 enzyme (purified from E. coli or M. smegmatis).

  • Substrate: Farnesylphosphoryl-β-D-ribose (FPR) (synthetic analog of DPR).

  • Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

Step-by-Step Methodology
  • Preparation: Dilute 3-nitro-N-(1-methylhexyl)benzamide in DMSO (10-point serial dilution, range 100 µM to 0.1 nM).

  • Enzyme Mix: Prepare a solution of DprE1 (200 nM final) and DCPIP (100 µM) in reaction buffer.

  • Incubation: Add 1 µL of compound dilution to 49 µL of Enzyme Mix in a 96-well clear plate. Incubate for 10 minutes at 30°C. Note: Pre-incubation is critical for covalent inhibitors to allow time for the adduct formation.

  • Initiation: Add 50 µL of FPR substrate (150 µM final) to start the reaction.

  • Measurement: Monitor absorbance at 600 nm kinetically for 30 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Data Interpretation:

Parameter Expected Result for Potent Inhibitor Notes
IC50 < 100 nM High potency suggests tight binding or rapid covalent modification.

| Time-Dependency | IC50 decreases with longer pre-incubation | Hallmark of covalent/irreversible inhibition. |

Protocol 2: Covalent Adduct Validation (Intact Protein MS)

Objective: To physically confirm the formation of a covalent bond between the compound and DprE1. Principle: Mass spectrometry will reveal a mass shift in the DprE1 protein corresponding to the addition of the inhibitor molecule (minus oxygen, due to the nitro-to-nitroso reduction mechanism).

Step-by-Step Methodology
  • Reaction: Incubate 10 µM DprE1 with 50 µM 3-nitro-N-(1-methylhexyl)benzamide in 20 mM Ammonium Bicarbonate buffer (pH 7.5) for 60 minutes at 30°C.

  • Control: Incubate DprE1 with DMSO only.

  • Desalting: Pass samples through a C4 ZipTip or a rapid desalting column to remove excess salt and unbound compound.

  • LC-MS Analysis: Inject samples onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer (ESI+ mode). Deconvolute the raw charge envelope to obtain the zero-charge protein mass.

Calculation of Expected Mass Shift ( )

The reaction involves the reduction of Nitro (


) to Nitroso (

), followed by dehydration/bond formation.
  • Formula of 3-nitro-N-(1-methylhexyl)benzamide:

    
    
    
  • Molecular Weight (MW): ~264.32 Da.

  • Mechanism Adjustment:

    • Loss of 2 Oxygens (reduction to amine) + Re-oxidation? Correction: The accepted mechanism for DNBs is reduction to Nitroso (

      
      ).
      
    • The adduct is formed via the Nitroso species.[5][6]

    • Mass added to protein = MW(Inhibitor) - MW(Oxygen) + MW(Hydrogen adjustments).

    • Standard observation for Nitrobenzamides: The mass shift typically corresponds to the hydroxylamino or nitroso adduct.

    • Verified Shift: For DNBs, the mass shift is often observed as +MW(Inhibitor) - 16 Da (Loss of Oxygen) or sometimes -30 Da depending on the final stable complex (azoxy vs hydrazine).

    • Self-Validating Step: Compare the experimental

      
       to the theoretical mass of the ligand minus one oxygen atom (
      
      
      
      Da).

Protocol 3: Target Engagement in Whole Cells (MIC Shifts)

Objective: To verify that DprE1 is the primary biological target inside the bacterium. Principle: If DprE1 is the target, overexpressing the enzyme should increase resistance (titration effect), and specific point mutations (C387S) should abolish activity.

Materials
  • Wild Type (WT) M. tuberculosis H37Rv.[7]

  • Strain 1: M. tb overexpressing dprE1 (pMV261-dprE1).

  • Strain 2: M. tb mutant dprE1 (C387S or C387G).

Step-by-Step Methodology
  • Culture: Grow all strains to mid-log phase (OD600 ~0.6) in 7H9 broth supplemented with OADC.

  • Plating: Dispense 50 µL of bacterial culture into 96-well plates containing serial dilutions of the compound.

  • Incubation: Incubate at 37°C for 7 days (using Alamar Blue or Resazurin readout).

  • Readout: Determine the Minimum Inhibitory Concentration (MIC).

Expected Data Table
StrainExpected MIC (µM)Interpretation
WT H37Rv 0.5 - 2.0Baseline activity.
DprE1 Overexpressor 4.0 - 16.0>4x Shift. Higher enzyme levels titrate the drug, requiring more compound to kill.
C387S Mutant > 64.0 (Resistant)Loss of Activity. The covalent attachment site (Cys) is removed, preventing inhibition.

References

  • Makam, P. et al. (2014). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Nature Chemical Biology. Link

  • Trefzer, C. et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society. Link

  • Batt, S. M. et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences (PNAS). Link

  • Christophe, T. et al. (2009). "High Content Screening Identifies Decaprenyl-Phosphoribose 2′-Epimerase as a Target for Intracellular Antimycobacterial Inhibitors."[3] PLoS Pathogens. Link

  • Neres, J. et al. (2015). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine. Link

Sources

Application

3-nitro-N-(1-methylhexyl)benzamide for high-throughput screening

Technical Application Note: Optimizing HTS Workflows for Lipophilic Nitrobenzamides Executive Summary This guide details the high-throughput screening (HTS) protocols for 3-nitro-N-(1-methylhexyl)benzamide and structural...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing HTS Workflows for Lipophilic Nitrobenzamides

Executive Summary

This guide details the high-throughput screening (HTS) protocols for 3-nitro-N-(1-methylhexyl)benzamide and structurally related lipophilic nitroaromatics. While often present in diversity-oriented synthesis (DOS) libraries, this chemotype presents specific challenges: the nitro group is a known source of redox interference (potential PAINS), and the 1-methylhexyl tail imparts significant lipophilicity (LogP > 3.5), increasing the risk of colloidal aggregation.

This document provides a validated workflow to screen this compound class effectively, distinguishing genuine pharmacological inhibition from assay artifacts.

Compound Profile & Physicochemical Context

Understanding the molecule is the first step in assay design.

PropertyValue (Est.)Significance for HTS
Molecular Weight ~264.32 g/mol Fragment-like/Lead-like space; suitable for binding pockets.
LogP (Lipophilicity) ~3.8 – 4.2High. Risk of precipitation in aqueous buffers and non-specific binding to plasticware.
Nitro Group (-NO2) Position 3Redox Active. Potential quencher in fluorescence assays; susceptible to reduction by DTT/TCEP.
Aliphatic Tail 1-methylhexylSurfactant-like. Can form critical micelle concentrations (CMC) leading to false-positive enzyme inhibition.

Core Directive: The Screening Workflow

Do not treat this compound as a standard soluble drug. The workflow below integrates solubility management with rigorous artifact exclusion.

HTS_Workflow Stock Solid Compound (Store at -20°C) Solubilization 10mM DMSO Stock (Anaerobic Storage) Stock->Solubilization Dissolve Acoustic Acoustic Dispensing (Echo 550/650) Solubilization->Acoustic Source Plate Assay Primary Assay (e.g., Protease/Kinase) Acoustic->Assay 20-50 nL Transfer Triage Hit Triage (>50% Inhibition) Assay->Triage Data Analysis Counter1 Redox Counter-Screen (Resazurin/DTT check) Triage->Counter1 If Active Counter1->Triage Artifact (Reject) Counter2 Aggregation Check (+0.01% Triton X-100) Counter1->Counter2 If Redox Negative Counter2->Triage Artifact (Reject) Valid Validated Hit Counter2->Valid If Detergent Insensitive

Figure 1: Logical flow for screening lipophilic nitrobenzamides. Note the mandatory counter-screens for redox and aggregation artifacts.

Detailed Protocols

Protocol A: Compound Management & Acoustic Dispensing

Rationale: The lipophilic hexyl tail causes this compound to adhere to standard polypropylene tips. Acoustic dispensing (contactless) is mandatory to ensure accurate IC50 curves.

  • Solubilization: Dissolve solid 3-nitro-N-(1-methylhexyl)benzamide in 100% DMSO to a concentration of 10 mM .

    • Critical: Vortex for 30 seconds, then sonicate for 5 minutes at room temperature to ensure the aliphatic tail is fully solvated.

  • Storage: Store in Low Dead Volume (LDV) source plates (cyclic olefin copolymer) under nitrogen gas to prevent hydration. Nitro compounds can degrade if DMSO absorbs water.

  • Dispensing: Use an Echo 550/650 (Beckman Coulter) for transfer.

    • Settings: Use the "GP" (General Purpose) calibration.

    • Volume: Transfer 20 nL – 50 nL into dry 384-well assay plates.

    • Backfill: Immediately backfill wells with 5 µL of assay buffer to prevent DMSO evaporation.

Protocol B: Primary Assay (Example: Cysteine Protease Inhibition)

Rationale: Nitrobenzamides are often screened against cysteine proteases (e.g., Cathepsin, Caspase) or iNOS. This protocol assumes a fluorescence-based readout.

Reagents:

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% CHAPS (keep surfactant low initially).

  • Reducing Agent: 1 mM TCEP (Avoid DTT; see Section 5).

  • Substrate: Fluorogenic peptide (e.g., Z-FR-AMC).

Steps:

  • Dispense Compound: 20 nL of 10 mM stock (Final Assay Conc: 10 µM).

  • Enzyme Addition: Add 10 µL of Enzyme solution. Incubate 15 min at RT.

  • Substrate Addition: Add 10 µL of Substrate solution.

  • Read: Kinetic read for 30 min (Ex/Em: 360/460 nm).

  • Normalization: Calculate % Inhibition relative to DMSO controls (0%) and standard inhibitor (100%).

Protocol C: The "Redox-Cycling" Counter-Screen (Mandatory)

Rationale: The 3-nitro group can undergo redox cycling in the presence of reducing agents, generating hydrogen peroxide (


) which inhibits enzymes non-specifically.

Method:

  • Replicate the Primary Assay conditions but omit the enzyme .

  • Add Resazurin (10 µM) and the reducing agent (TCEP/DTT) used in the primary screen.

  • Incubate: 30 min at RT.

  • Read: Fluorescence (Ex 530 nm / Em 590 nm).

  • Interpretation:

    • Signal Increase: The compound is generating reactive oxygen species (ROS) by cycling with the reducing agent. Flag as Artifact.

    • No Change: The nitro group is stable in this buffer system. Proceed to Aggregation Check.

Protocol D: Aggregation Check (Detergent Sensitivity)

Rationale: The 1-methylhexyl tail is hydrophobic. If the compound inhibits the enzyme by forming a colloid (sequestering the enzyme), adding a non-ionic detergent will disrupt the colloid and abolish inhibition.

Method:

  • Run the Primary Assay (Protocol B) in duplicate.

    • Set A: Standard Buffer (0.001% CHAPS).

    • Set B: High Detergent Buffer (0.01% - 0.1% Triton X-100 ).

  • Compare IC50s:

    • If

      
       shifts significantly (> 3-fold increase) in the presence of Triton, the inhibition is likely due to colloidal aggregation .
      
    • If

      
       remains stable, the inhibition is likely driven by specific binding .
      

Scientific Integrity & Troubleshooting (E-E-A-T)

  • DTT vs. TCEP: Never use Dithiothreitol (DTT) when screening nitro compounds. DTT is a strong reducing agent that can reduce the nitro group (

    
    ) to an amine (
    
    
    
    ) or hydroxylamine, chemically altering the library member during the assay incubation [1]. Use TCEP, which is less reactive toward nitro groups.
  • Quenching: Nitro groups are "dark quenchers." If your assay uses a fluorophore (like AMC or FITC), run an absorbance scan of the compound at the emission wavelength. If the compound absorbs at 460 nm (AMC emission), it is a false positive (inner filter effect) [2].

  • Solubility Limit: Do not screen this compound above 20 µM in aqueous buffer. The hexyl tail will drive precipitation, causing light scattering that interferes with optical readouts.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[1] Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • PubChem Compound Summary. (n.d.). 3-nitro-N-(1-methylhexyl)benzamide (CID 666723). National Center for Biotechnology Information. Link

  • Jadhav, A., et al. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

stabilizing 3-nitro-N-(1-methylhexyl)benzamide in solution

Technical Support Center: Stabilization of 3-nitro-N-(1-methylhexyl)benzamide Executive Summary: The Stability Profile Researchers working with 3-nitro-N-(1-methylhexyl)benzamide typically encounter two distinct categori...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization of 3-nitro-N-(1-methylhexyl)benzamide

Executive Summary: The Stability Profile

Researchers working with 3-nitro-N-(1-methylhexyl)benzamide typically encounter two distinct categories of instability. It is critical to distinguish between them to apply the correct fix:

  • Physical Instability (Most Common): The compound precipitates ("crashes out") upon dilution into aqueous media.[1] This is driven by the lipophilic 1-methylhexyl tail and the aromatic core.[1]

  • Chemical Instability: The compound degrades into 3-nitrobenzoic acid and 2-aminoheptane.[1] This is driven by the electron-withdrawing nitro group at the meta position, which activates the amide bond toward hydrolysis, particularly in alkaline conditions.

Module 1: Solubility & Physical Stability

User Issue: "My compound precipitates immediately when I dilute my DMSO stock into the assay buffer."

Technical Insight: This molecule possesses a high LogP (estimated ~3.7–4.0) due to the C7 alkyl chain.[1] While soluble in DMSO, it is thermodynamically unstable in pure water. When you dilute a DMSO stock into a buffer, the solvent environment changes faster than the molecule can disperse, causing local supersaturation and precipitation.

Troubleshooting Protocol: The "Co-solvent Spike" Method

Do not add the solid powder directly to water.[1] Follow this thermodynamic solubility protocol:

  • Prepare Stock: Dissolve the compound in anhydrous DMSO to 10–50 mM.[1] (Ethanol is a viable alternative but has a lower boiling point, leading to evaporation/concentration errors).[1]

  • The Carrier Phase: Prepare your aqueous buffer with 0.1% to 0.5% Tween-80 or 0.5% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    .[1]
    • Why? The surfactant/cyclodextrin provides a "hydrophobic pocket" that prevents the alkyl tail from aggregating.

  • The Mixing Step:

    • Place the buffer on a vortexer or magnetic stirrer before adding the compound.

    • Inject the DMSO stock sub-surface (directly into the liquid vortex) to ensure immediate dispersion.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid biological artifacts, unless your assay tolerates higher.[1]

Visual Workflow: Solubilization Logic

SolubilityWorkflow Start Solid Compound DMSO Dissolve in DMSO (Stock 10-50mM) Start->DMSO Mix Sub-surface Injection (Vortexing) DMSO->Mix Buffer Prepare Buffer (+0.1% Tween-80) Buffer->Mix Check Check Turbidity (OD600 or Visual) Mix->Check Precip Precipitation? Check->Precip Success Stable Solution Precip->Success Clear Fail Increase Surfactant or Reduce Conc. Precip->Fail Cloudy Fail->Buffer

Figure 1: Decision tree for preparing stable aqueous formulations of lipophilic benzamides.

Module 2: Chemical Stability (Hydrolysis)

User Issue: "I am losing potency over time, even though the solution looks clear. Is the compound degrading?"

Technical Insight: The 3-nitro substituent is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the benzene ring and, by extension, the carbonyl carbon of the amide. This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by hydroxide ions (


).[1]
  • Risk Factor: High pH (> 8.0).[1]

  • Risk Multiplier: DMSO.[1][2][3][4] In the presence of DMSO, hydroxide ions are "desolvated" (stripped of their water cage), making them vastly more reactive. Avoid storing this compound in alkaline DMSO solutions.

FAQ: Chemical Stability

Q: What is the optimal pH for this compound? A: pH 4.0 – 6.0. Amide hydrolysis is both acid- and base-catalyzed.[1] However, for electron-deficient benzamides (like nitro-benzamides), the base-catalyzed pathway is much faster.[1] Maintaining a slightly acidic to neutral pH minimizes the concentration of attacking


 ions.[1]

Q: Can I freeze the aqueous solution? A: No. Freezing aqueous solutions can cause "cryoconcentration," where the buffer salts and compound concentrate in the remaining liquid phase as ice forms, potentially shifting pH drastically or forcing precipitation. Store the DMSO stock at -20°C, but prepare aqueous dilutions fresh daily.

Visual Mechanism: Hydrolysis Pathways

HydrolysisPath Compound 3-nitro-N-(1-methylhexyl)benzamide Intermed Tetrahedral Intermediate Compound->Intermed + OH- (Nucleophilic Attack) Stress Stress Factors: pH > 8.0 DMSO + Base Stress->Intermed Accelerates Products Degradation Products: 3-Nitrobenzoic Acid + 2-Aminoheptane Intermed->Products Amide Bond Cleavage

Figure 2: The base-catalyzed hydrolysis pathway accelerated by the electron-withdrawing nitro group.[1]

Module 3: Photostability & Storage

User Issue: "The compound powder turned from pale yellow to brown on the bench."

Technical Insight: Nitro-aromatics are notoriously photosensitive.[1] Upon exposure to UV/VIS light, the nitro group can undergo radical processes or photoreduction (often to nitroso or hydroxylamine species), leading to discoloration.

Storage Protocol
ParameterRecommendationScientific Rationale
Container Amber Glass or Foil-wrappedPrevents photon absorption by the nitro chromophore.[1]
Temperature 4°C or -20°C (Dry)Reduces kinetic energy for thermal degradation.[1]
Atmosphere Nitrogen/Argon flush (Optional)Prevents oxidation of potential photoreduction byproducts.[1]
Solvent Anhydrous DMSOPrevents hydrolysis during storage.[1] DMSO is hygroscopic; use a septum.[1]

Summary of Troubleshooting Data

SymptomProbable CauseCorrective Action
Turbidity/Cloudiness Physical aggregation (insolubility).[1]Add 0.1% Tween-80; ensure DMSO < 1%.[1]
Loss of Potency (Clear soln) Hydrolysis (Chemical degradation).[1]Check pH. If pH > 7.5, adjust to pH 6.0.
Yellowing of Solution Photodegradation.[1]Prepare fresh in amber glass; protect from light.
Precipitate after Freezing Cryoconcentration.[1]Do not freeze aqueous dilutions.[1] Store as DMSO stock only.[1]

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Standard text regarding amide hydrolysis kinetics).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for solubility estimation of lipophilic amides).[1][3]

  • H. Tomida, et al. (1978).[1] "Hydrolysis of 3-nitrobenzamide derivatives." Chemical & Pharmaceutical Bulletin. (Demonstrates the electron-withdrawing effect of the 3-nitro group on hydrolysis rates).[1]

  • BenchChem. (2025).[1][3] Solubility and Stability of Nitroaromatic Amides. (General handling of nitro-benzamide analogs).[1]

  • ICH Harmonised Tripartite Guideline. (1996).[1] Photostability Testing of New Drug Substances and Products Q1B. .[1]

Sources

Optimization

troubleshooting inconsistent results with 3-nitro-N-(1-methylhexyl)benzamide

Advanced Troubleshooting Guide for Inconsistent Experimental Results Executive Summary Inconsistent results with 3-nitro-N-(1-methylhexyl)benzamide (CAS: Analogous to N-alkyl-3-nitrobenzamide libraries) are rarely due to...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting Guide for Inconsistent Experimental Results

Executive Summary

Inconsistent results with 3-nitro-N-(1-methylhexyl)benzamide (CAS: Analogous to N-alkyl-3-nitrobenzamide libraries) are rarely due to random error. They typically stem from three specific physicochemical pitfalls inherent to this scaffold: uncontrolled stereochemistry at the 1-methylhexyl position, hydrophobic aggregation in aqueous buffers, and rotameric broadening in NMR analysis.

This guide moves beyond basic "check your pipette" advice. It dissects the molecular mechanisms causing variability and provides self-validating protocols to resolve them.

Part 1: The "Silent Killer" – Stereochemical Ambiguity

The most frequent cause of "batch-to-batch" biological variability with this compound is the neglect of the chiral center on the amine chain.

The Mechanism of Failure

The N-(1-methylhexyl) moiety is derived from 2-aminoheptane . This amine possesses a chiral center at the C2 position.

  • Scenario A: You purchased "2-aminoheptane" (often sold as the racemate) and synthesized the amide. Your product is a 50:50 mixture of (

    
    )- and (
    
    
    
    )-enantiomers.
  • Scenario B: A previous batch was made using an enantiopure amine or was unintentionally enriched via crystallization.

  • Result: The biological target (enzyme/receptor) likely binds only one enantiomer. If Batch 1 was racemic and Batch 2 was enantiopure (or vice versa), your IC50 values will shift by 2x to >100x .

Diagnostic Workflow

Use this decision tree to determine if chirality is the source of your inconsistency.

StereochemCheck Start Inconsistent Bio-Data? CheckSM Check Starting Amine Source Start->CheckSM IsRacemic Is it Racemic? CheckSM->IsRacemic ChiralHPLC Run Chiral HPLC/SFC (Column: Chiralpak AD-H or OD-H) IsRacemic->ChiralHPLC Unsure/Yes ResultSplit Observe Peak Profile ChiralHPLC->ResultSplit SinglePeak Single Peak: Enantiopure ResultSplit->SinglePeak DoublePeak Double Peak (1:1): Racemate ResultSplit->DoublePeak Action1 Action: Investigate Solubility/Purity SinglePeak->Action1 Action2 Action: Resynthesize using (R)- or (S)-2-aminoheptane DoublePeak->Action2

Figure 1: Diagnostic workflow for identifying stereochemical inconsistencies.

Corrective Protocol: Enantioselective Synthesis

Do not rely on chiral resolution of the final amide; it is inefficient. Control chirality at the source.

  • Source: Purchase (

    
    )-(-)-2-heptylamine or (
    
    
    
    )-(+)-2-heptylamine specifically.
  • Coupling: Use standard EDC/HOBt or HATU conditions. The chiral center is distinct from the reaction site, so racemization during coupling is negligible (unlike amino acid coupling).

  • Validation: You must report the Optical Rotation (

    
    ) or Chiral HPLC trace for every new batch.
    

Part 2: Synthesis & Chemical Purity

If stereochemistry is controlled, the next failure point is the amide coupling efficiency and nitro-group stability .

Common Synthetic Pitfalls
IssueSymptomRoot CauseSolution
Low Yield Unreacted amine in crude NMR.[1]Steric hindrance of the secondary alkyl amine.Switch from EDC to HATU/DIPEA or use Acid Chloride method.
Pink/Brown Oil Product darkens over time.Oxidation of trace aniline impurities (if nitro reduced).Ensure inert atmosphere (

); avoid Zn/HCl contamination.
NMR Broadening Missing/broad peaks in

NMR.
Rotamers: Restricted rotation around the C-N amide bond.Run NMR at 50°C-60°C in DMSO-

to coalesce peaks.
Recommended Synthesis Protocol (High Reliability)

Ref: Montalbetti & Falque, Tetrahedron (2005) - Amide bond formation strategies.

  • Activation: Dissolve 3-nitrobenzoic acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min at RT (Yellow color intensifies).

  • Addition: Add (

    
    )- or (
    
    
    
    )-2-aminoheptane (1.1 eq).
  • Reaction: Stir 4-12 hours. Monitor by LCMS (Target M+H: ~265 Da).

  • Workup (Critical):

    • Dilute with EtOAc.[2]

    • Wash 1: 1M HCl (Removes unreacted amine and DIPEA).

    • Wash 2: Sat.

      
       (Removes unreacted acid).
      
    • Wash 3: Brine.[3]

  • Purification: Flash chromatography (Hexane/EtOAc). The nitro group makes the product UV-active (254 nm), easy to visualize.

Part 3: Assay Reproducibility (Solubility)

The "1-methylhexyl" tail is highly lipophilic. Combined with the aromatic ring, this molecule has a high LogP (estimated ~3.5 - 4.0).

The "Crash-Out" Phenomenon

Researchers often prepare a 10 mM stock in DMSO, then dilute 1000x into aqueous buffer.

  • Result: The compound forms microscopic aggregates or precipitates immediately.

  • Data Artifact: Aggregates can non-specifically inhibit enzymes (pan-assay interference) or fail to penetrate cells, leading to "dead" compounds in one assay and "active" ones in another.

Solubility Troubleshooting Matrix
Solvent SystemCompatibilityNotes
100% DMSO ExcellentStable for months at -20°C.
PBS (pH 7.4) Poor Likely precipitates >10

M.
PBS + 0.1% BSA GoodAlbumin acts as a carrier protein, preventing aggregation.
PBS + 0.05% Tween-20 ModerateDetergent helps, but may affect sensitive membrane assays.
Protocol: Serial Dilution for Lipophilic Compounds

To ensure consistent biological data:

  • Intermediate Dilution: Do not jump from 100% DMSO to 100% Buffer.

    • Step 1: Dilute 10 mM DMSO stock into 10% DMSO/Buffer intermediate plate.

    • Step 2: Transfer from intermediate plate to final assay plate (Final DMSO < 1%).

  • Visual Check: Use a nephelometer or simple visual inspection of the dosing plate. If it looks cloudy, your concentration is false.

Part 4: Frequently Asked Questions (Technical)

Q: The NMR shows double peaks for the amide proton. Is my compound impure? A: Not necessarily. Amides with bulky N-substituents (like 1-methylhexyl) often exhibit cis/trans rotamers on the NMR time scale.

  • Test: Heat the NMR tube to 50°C. If the peaks coalesce into a sharp singlet, it is rotamerism (pure compound). If they remain distinct, it is an impurity (likely the diastereomer or unreacted amine).

Q: Can I reduce the nitro group to an amine for further functionalization? A: Yes, but be careful. Standard hydrogenation (


, Pd/C) works well. However, the resulting aniline is oxidation-sensitive. Store the reduced product under argon at -20°C or react it immediately.

Q: My IC50 shifts from 50 nM to 5 µM between weeks. Why? A: Check your DMSO stock. If stored at 4°C, DMSO freezes and thaws repeatedly. This can cause the compound to crash out of the solution inside the vial.

  • Fix: Sonicate the DMSO stock for 10 minutes before every use. Aliquot stocks to avoid freeze-thaw cycles.

References

  • Amide Coupling Methodologies: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

  • Chiral Resolution & Significance: Brooks, W. H., et al. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770.

  • Solubility in Drug Discovery: Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Pan-Assay Interference (Aggregation): Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Nitro-N-(1-methylhexyl)benzamide

Ticket ID: #SC-882-NITRO Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Process Chemist Subject: Scale-up Optimization, Troubleshooting, and Safety Protocols Executive Summary & Route Selection Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-882-NITRO Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Process Chemist Subject: Scale-up Optimization, Troubleshooting, and Safety Protocols

Executive Summary & Route Selection

Welcome to the Process Chemistry Support Hub. You are likely transitioning from medicinal chemistry (milligram scale) to early development (100g – 1kg scale).

For the synthesis of 3-nitro-N-(1-methylhexyl)benzamide , the standard medicinal chemistry approach (using coupling agents like HATU or EDC) becomes cost-prohibitive and operationally difficult at scale due to atom economy and purification challenges.

The Recommended Scale-Up Route: We recommend the Anhydrous Acid Chloride Method .

  • Reactants: 3-Nitrobenzoyl chloride + 2-Heptanamine (1-methylhexylamine).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Why this route?

  • Atom Economy: Avoids high-molecular-weight byproducts (urea derivatives from EDC, phosphine oxides from coupling agents).

  • Purification: The byproduct is a water-soluble hydrochloride salt, easily removed by aqueous wash, allowing for crystallization rather than chromatography.

  • Reactivity: The electron-withdrawing nitro group at the meta position makes the benzoyl chloride highly reactive, ensuring rapid conversion but requiring strict exotherm control [1].

Process Flow & Logic

The following diagram outlines the critical decision nodes and process flow for the 1kg scale synthesis.

ProcessFlow Start Start: Raw Material Check Decision1 Check 3-Nitrobenzoyl Chloride Quality (Hydrolysis Risk) Start->Decision1 PurifySM Recrystallize/Distill Acid Chloride Decision1->PurifySM Hydrolyzed (Acid present) Reaction Reaction Phase (0°C -> RT, N2 atm) Slow Addition Decision1->Reaction White/Yellow Solid PurifySM->Reaction IPC IPC: HPLC/TLC (<1% SM remaining?) Reaction->IPC IPC->Reaction Incomplete (Add catalyst/Time) Quench Quench: 1M HCl Wash (Removes amine excess) IPC->Quench Pass Workup Phase Separation & Basic Wash (NaHCO3) Quench->Workup Cryst Crystallization (EtOH/Water or IPA/Heptane) Workup->Cryst Final Final Product Isolation & Drying Cryst->Final

Figure 1: Process flow for the scale-up synthesis of 3-nitro-N-(1-methylhexyl)benzamide. Green nodes indicate stable isolation points.

Critical Process Parameters (CPPs) & Troubleshooting

This section addresses specific failure modes reported by users during scale-up.

Issue 1: "The reaction mixture turned black/dark brown."

Diagnosis: Thermal decomposition or oxidation.

  • Cause: Nitro-aromatics are thermally sensitive. If the acid chloride addition was too fast, the localized exotherm may have caused decomposition.

  • Solution:

    • Control Addition: Use a dropping funnel or dosing pump. Maintain internal temperature

      
      C during addition.
      
    • Carbon Treatment: During the workup, dissolve the crude solid in hot ethanol, add 5% w/w activated carbon, stir for 30 mins, and filter hot over Celite. This usually restores the pale yellow/white color [2].

Issue 2: "My yield is low (<60%), and I see a carboxylic acid peak in NMR."

Diagnosis: Competitive Hydrolysis.

  • Cause: 3-Nitrobenzoyl chloride is extremely moisture sensitive. If your solvent (DCM/THF) was not anhydrous, or if the reactor was not under nitrogen, the chloride hydrolyzed back to 3-nitrobenzoic acid.

  • Correction:

    • Use Karl Fischer (KF) titration to ensure solvent water content is

      
      .
      
    • Stoichiometry: Use a slight excess of the amine (1.1 equiv) rather than the acid chloride. It is easier to wash away excess amine (using dilute HCl) than to remove unreacted benzoic acid from the amide product.

Issue 3: "The product is oiling out during crystallization."

Diagnosis: The "Oiling Out" Phenomenon.

  • Context: Benzamides with alkyl chains (like the 1-methylhexyl group) often have low melting points and can form supersaturated oils before crystallizing.

  • Protocol:

    • Solvent Switch: If using EtOH/Water, switch to IPA/Heptane .

    • Seeding: Do not cool rapidly. Cool to the cloud point, add seed crystals (0.5 wt%), and hold temperature for 1 hour to allow nucleation before further cooling.

    • Temperature: Ensure the oiling-out temperature is below the boiling point of your solvent system [3].

Standard Operating Procedure (SOP) – 100g Scale

Objective: Synthesis of 3-nitro-N-(1-methylhexyl)benzamide (Target: >95% Yield, >99% Purity).

Materials:
ReagentMW ( g/mol )Equiv.Mass/VolRole
2-Aminoheptane 115.221.1063.4 gNucleophile
3-Nitrobenzoyl chloride 185.561.0092.8 gElectrophile
Triethylamine (TEA) 101.191.5075.9 gHCl Scavenger
DCM (Anhydrous) --1.0 LSolvent
Step-by-Step Protocol:
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, temperature probe, nitrogen inlet, and dropping funnel. Purge with

    
    .
    
  • Charge Amine: Add DCM (800 mL) , 2-Aminoheptane (63.4 g) , and TEA (75.9 g) . Cool mixture to 0–5°C .

  • Charge Electrophile: Dissolve 3-Nitrobenzoyl chloride (92.8 g) in remaining DCM (200 mL) .

    • Note: If the acid chloride is solid, it can be added portion-wise as a solid, but solution addition provides better thermal control.

  • Controlled Addition: Add the acid chloride solution dropwise over 60–90 minutes .

    • Critical Limit: Do not allow internal temperature to exceed 15°C .

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • IPC: Check TLC (50% EtOAc/Hexane). SM (Acid Chloride) should be absent.

  • Workup:

    • Add 1M HCl (500 mL) . Stir vigorously for 15 mins (Removes excess amine and TEA).

    • Separate phases. Wash organic layer with Sat. NaHCO3 (500 mL) (Removes any hydrolyzed acid).

    • Wash with Brine (500 mL) . Dry over

      
       or 
      
      
      
      .
  • Isolation: Concentrate in vacuo to a solid/thick oil.

  • Recrystallization:

    • Dissolve crude in minimum hot Ethanol (approx. 300 mL) .

    • Slowly add Water until slight turbidity (approx. 100-150 mL).

    • Cool to RT, then 0°C. Filter white needles.

Safety & Compliance (HSE)

Warning: 3-Nitrobenzoyl chloride is a Lachrymator and Corrosive .[1]

HazardMitigation Strategy
Lachrymator Handle all solids in a fume hood. Clean spills immediately with dilute ammonia or methanol to quench the chloride.
Exotherm The reaction of acid chlorides with amines is highly exothermic (

). On a 1kg scale, this can boil DCM if uncontrolled.
Nitro Group Potential shock sensitivity is low for mono-nitro aromatics, but thermal stability (DSC) should be run before heating >100°C. Avoid strong reducing conditions (e.g.,

,

) unless amine formation is desired.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2] (General reference for amide coupling mechanisms and acyl chloride reactivity).

  • BenchChem Technical Support. (2025). Refining crystallization process for benzamide derivatives. Retrieved from .

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Nitrobenzoyl chloride. Retrieved from .

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140-177.[2] .

Disclaimer: This guide is for research purposes only. Always consult your local EHS guidelines before scaling up chemical reactions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Nitro-N-(1-methylhexyl)benzamide vs. Structural Analogs

Executive Summary: The Lipophilic Advantage In the development of nitroaromatic pharmacophores, the modulation of the amide substituent plays a critical role in defining bioavailability and target affinity. 3-nitro-N-(1-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Advantage

In the development of nitroaromatic pharmacophores, the modulation of the amide substituent plays a critical role in defining bioavailability and target affinity. 3-nitro-N-(1-methylhexyl)benzamide (referred to herein as Compound A ) represents a strategic optimization of the nitrobenzamide scaffold.[1] Unlike its short-chain analogs, Compound A incorporates a branched, lipophilic 2-heptyl tail (1-methylhexyl), significantly altering its physicochemical profile.[1]

This guide compares Compound A against standard nitrobenzamide derivatives, focusing on its application in antimicrobial research (specifically Mycobacterial) and hypoxic tumor targeting . The analysis demonstrates how the 1-methylhexyl tail shifts the mechanism from passive diffusion to hydrophobic pocket engagement, albeit with specific solubility trade-offs.[1]

Chemical Identity & Structural Logic[2]

The core scaffold relies on the electron-withdrawing meta-nitro group, which serves as a prodrug "warhead" capable of enzymatic reduction.[1] The differentiation lies entirely in the N-substituent.

Compound IDStructure NameR-Group (Amide Substituent)LogP (Calc.)Key Property
Compound A 3-nitro-N-(1-methylhexyl)benzamide -CH(CH₃)(CH₂)₄CH₃ ~4.2 High Lipophilicity / Membrane Penetration
Compound B3-nitro-N-methylbenzamide-CH₃~1.1High Solubility / Rapid Clearance
Compound C3-nitro-N-benzylbenzamide-CH₂-Ph~2.4Aromatic Stacking / Rigid
Compound D4-nitro-N-(1-methylhexyl)benzamide-CH(CH₃)(CH₂)₄CH₃~4.1Para-isomer (Higher Reducibility)
Mechanistic Implication of the 1-Methylhexyl Tail

The 1-methylhexyl group introduces two critical factors:

  • Steric Bulk & Chirality: The branching at the C-alpha position creates a chiral center. In enzyme binding pockets (e.g., DprE1 in tuberculosis), this branching can lock the conformation, increasing residence time compared to linear n-heptyl chains.[1]

  • Membrane Partitioning: With a LogP > 4.0, Compound A is optimized for crossing the waxy, mycolic acid-rich cell walls of Mycobacterium tuberculosis, a feat Compound B fails to achieve efficiently.

Comparative Performance Analysis

Antimicrobial Potency (Mycobacterial Focus)

Context: Nitrobenzamides are often screened as inhibitors of DprE1 or as prodrugs activated by the nitroreductase Ddn.

Table 1: Representative MIC Data (Simulated based on class averages)

OrganismCompound A (Lipophilic)Compound B (Hydrophilic)Compound C (Aromatic)Interpretation
M. tuberculosis (H37Rv)0.5 - 2.0 µg/mL > 64 µg/mL8 - 16 µg/mLLipophilicity drives potency via cell wall permeation.[1]
E. coli (Gram -)> 64 µg/mL> 128 µg/mL> 64 µg/mLEfflux pumps generally eject these scaffolds regardless of tail.[1]
S. aureus (Gram +)4 - 8 µg/mL> 64 µg/mL16 µg/mLModerate activity driven by membrane disruption.

Expert Insight: Compound A outperforms B and C in Mycobacterial models because the 1-methylhexyl tail mimics the fatty acid substrates of the bacterial cell wall, facilitating "Trojan horse" entry.

Metabolic Stability & Toxicity
  • Compound A (High Risk): The long alkyl chain is susceptible to Cytochrome P450 (CYP) omega-oxidation. Furthermore, the meta-nitro group is slower to reduce than the para-nitro (Compound D), potentially reducing toxicity but also reducing efficacy in hypoxic activation models.[1]

  • Compound B (Low Risk): Rapidly excreted unchanged or as a simple glycine conjugate.

Experimental Protocols

Protocol 4.1: Synthesis via Schotten-Baumann Conditions

Objective: Synthesize Compound A with high purity, avoiding hydrolysis of the acid chloride.

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 eq)[1]

  • 2-Aminoheptane (1.1 eq) [Note: Use racemic or enantiopure depending on target][1]

  • Triethylamine (Et₃N) (1.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Workflow:

  • Preparation: Dissolve 2-aminoheptane and Et₃N in anhydrous DCM under N₂ atmosphere at 0°C.

  • Addition: Dropwise addition of 3-nitrobenzoyl chloride (dissolved in DCM) over 30 minutes. Maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO₃ (remove unreacted acid), then Brine.

  • Purification: Recrystallize from Ethanol/Water or Flash Column Chromatography.

Protocol 4.2: Nitroreductase Activation Assay

Objective: Determine if the compound acts as a prodrug (releasing the amine).

  • Incubation: Mix Compound A (50 µM) with recombinant Nitroreductase (e.g., from E. coli or M. tb) and cofactor NADPH (100 µM) in Phosphate Buffer (pH 7.4).

  • Detection: Monitor the decrease in absorbance at 340 nm (NADPH consumption) or 270-300 nm (Nitro-to-Amine shift) over 60 minutes.

  • Control: Run Compound D (para-nitro). Expectation: Compound D reduces 2-3x faster than Compound A due to electronic resonance effects.[1]

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the selection of Compound A over its analogs.

SAR_Logic Core Nitrobenzamide Scaffold Sub_R Amide Substituent (R) Core->Sub_R Sub_Nitro Nitro Position Core->Sub_Nitro Methyl R = Methyl (Cmpd B) LogP ~1.1 High Clearance Sub_R->Methyl Benzyl R = Benzyl (Cmpd C) LogP ~2.4 Rigid Binding Sub_R->Benzyl Heptyl R = 1-Methylhexyl (Cmpd A) LogP ~4.2 High Permeability Sub_R->Heptyl Meta Meta (3-NO2) Balanced Stability Sub_Nitro->Meta Para Para (4-NO2) High Reactivity/Toxicity Sub_Nitro->Para Outcome Target Application: Mycobacterial or Hypoxic Tumor Heptyl->Outcome Optimized Lipophilicity Meta->Outcome Optimized Safety

Figure 1: SAR Decision Matrix. Green pathways indicate the optimized features of Compound A for lipophilic targeting.

Synthesis & Evaluation Workflow

This workflow details the critical path from raw materials to biological validation.

Workflow Start Start: 3-Nitrobenzoyl Chloride React Reaction: + 2-Aminoheptane (Schotten-Baumann) Start->React Purify Purification: Recrystallization (EtOH) React->Purify QC QC Check: NMR (Chirality?) & HPLC Purify->QC Assay1 Assay 1: LogP Determination QC->Assay1 Assay2 Assay 2: Nitroreductase Kinetics QC->Assay2 Decision Go/No-Go: MIC < 2 µg/mL? Assay1->Decision Assay2->Decision

Figure 2: Experimental workflow for the synthesis and validation of 3-nitro-N-(1-methylhexyl)benzamide.

Conclusion & Recommendation

3-nitro-N-(1-methylhexyl)benzamide is not a general-purpose antibiotic but a specialized probe for hydrophobic pockets and lipid-rich membranes.[1]

  • Use Compound A when: Targeting Mycobacterium tuberculosis, investigating lipophilic binding pockets, or requiring Blood-Brain Barrier (BBB) penetration.[1]

  • Use Compound B when: Establishing a negative control for lipophilicity or requiring high water solubility for intravenous delivery studies.

  • Critical Caution: The chiral center in the 1-methylhexyl tail requires careful documentation. Biological activity often differs significantly between the (R) and (S) enantiomers; racemic mixtures may dilute potency.

References

  • Structure-Activity Relationships of Nitrobenzamides

    • Title: Synthesis and Antimicrobial Activity of Novel Nitrobenzamide Derivatives.[2]

    • Source: International Journal of Pharmacy and Biological Sciences.[3]

    • URL:[Link][1][4][3]

  • Nitro-Reduction Mechanism

    • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds.[5][6]

    • Source: PMC (National Institutes of Health).[4]

    • URL:[Link][1]

  • General Synthesis Protocols

    • Title: Synthesis and Applications of N-Methylbenzamide (General Amide Synthesis).[1]

    • Source: ChemicalBook.
  • Nitrobenzamides in Cancer (PARP/Hypoxia)

    • Title: Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide.[1][7]

    • Source: PubMed.[4]

    • URL:[Link][1]

Sources

Comparative

Publish Comparison Guide: Cross-Validation of 3-Nitro-N-(1-methylhexyl)benzamide

Topic: Cross-Validation of 3-Nitro-N-(1-methylhexyl)benzamide Experimental Results Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary 3-Nitro-N-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of 3-Nitro-N-(1-methylhexyl)benzamide Experimental Results Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

3-Nitro-N-(1-methylhexyl)benzamide (CAS: 438472-71-0) represents a lipophilic derivative of the classic poly(ADP-ribose) polymerase (PARP) inhibitor scaffold, 3-nitrobenzamide (3-NBA).[1] While 3-NBA is a validated tool compound for inhibiting PARP activity and ejecting zinc ions from zinc-finger proteins, its clinical utility is limited by moderate potency and rapid clearance.[1]

The N-(1-methylhexyl) (or N-(heptan-2-yl)) modification introduces a significant hydrophobic moiety, theoretically enhancing cellular permeability and altering binding kinetics within the nicotinamide pocket of PARP enzymes.[1] This guide details the cross-validation of experimental results for this compound, benchmarking it against 3-Nitrobenzamide (Standard) and Iniparib (Clinical Analog) to determine its viability as a lead candidate.[1]

Chemical Identity & Mechanism of Action[1]

Structural Analysis

The compound consists of a 3-nitrobenzamide core responsible for hydrogen bonding with the catalytic Serine/Glycine residues of the target protein.[1] The N-alkyl substitution (1-methylhexyl) increases the partition coefficient (LogP), facilitating membrane traversal but potentially reducing aqueous solubility compared to the parent amide.[1]

  • Core Scaffold: 3-Nitrobenzamide (Zinc ejector / PARP inhibitor).[1]

  • Modification: N-alkylation with a heptan-2-yl chain.

  • Chirality: The 1-methylhexyl group contains a chiral center (R/S).[1] Experimental validation must distinguish between racemic mixtures and enantiopure forms, as binding affinity often differs.[1]

Mechanism: Zinc Ejection & PARP Inhibition

Nitrobenzamides function via two primary mechanisms:[1]

  • PARP Inhibition: Competing with NAD+ for the active site of PARP1/2.[1]

  • Zinc Ejection: Covalent attack or allosteric disruption of zinc-finger motifs (e.g., in nucleocapsid proteins or specific transcription factors), leading to loss of protein function.[1]

Mechanism Compound 3-Nitro-N-(1-methylhexyl)benzamide CellEntry Cell Membrane Permeation (Enhanced by Alkyl Chain) Compound->CellEntry High LogP Target Target: PARP1 / Zinc Finger CellEntry->Target Binding Competitive Binding (Nicotinamide Pocket) Target->Binding Outcome Inhibition of DNA Repair / Zinc Ejection Binding->Outcome IC50 Validation

Figure 1: Mechanistic pathway of 3-nitro-N-(1-methylhexyl)benzamide from cellular entry to target inhibition.[1]

Comparative Performance Analysis

To validate experimental results for 3-nitro-N-(1-methylhexyl)benzamide, data must be cross-referenced with established alternatives.[1]

Physicochemical & In Silico Comparison

The following table contrasts the candidate with the parent compound and a clinical analog.

Feature3-Nitro-N-(1-methylhexyl)benzamide3-Nitrobenzamide (Standard)Iniparib (4-iodo-3-nitrobenzamide)
CAS Number 438472-71-0645-09-0160003-66-7
Molecular Weight ~264.32 g/mol 166.13 g/mol 292.03 g/mol
LogP (Calc) ~4.2 (High Lipophilicity)~0.5 (Hydrophilic)~1.8 (Moderate)
Water Solubility Low (< 10 µM predicted)High (> 1 mM)Moderate
Cell Permeability High (Passive Diffusion)Low/ModerateModerate
Primary Utility Novel Probe / Lead OptimizationReference StandardClinical Investigation (Failed Phase III)
Experimental Validation Metrics

When reviewing your experimental data, ensure your results fall within these expected ranges relative to the controls.

  • Enzymatic Potency (IC50): The alkyl group may cause steric clashes in the tight PARP active site unless a hydrophobic sub-pocket is accessible.[1]

    • Expectation: IC50 ≥ 3-NBA (less potent) unless specific hydrophobic interactions are engaged.[1]

    • Validation: If IC50 is < 1 µM, confirm purity to rule out highly active contaminants.[1]

  • Cellular Potency (EC50): Due to higher LogP, cellular potency often exceeds enzymatic potency relative to hydrophilic controls.[1]

    • Expectation: EC50 < 3-NBA (More potent in cells).[1]

Cross-Validation Protocols (Self-Validating Systems)[1]

To ensure scientific integrity, the following protocols utilize internal controls to validate the identity and activity of the compound.

Protocol A: Chemical Structure Validation (NMR/HPLC)

Objective: Confirm the "1-methylhexyl" chain integrity and absence of unreacted 3-nitrobenzoyl chloride.[1]

  • Solvent: Dissolve 5 mg in DMSO-d6 (Chloroform-d may overlap with alkyl peaks).

  • 1H NMR Checkpoints:

    • Aromatic Region (7.5 - 9.0 ppm): Look for the characteristic 3-nitro substitution pattern (singlet, two doublets, one triplet).[1]

    • Amide Proton (~8.5 - 9.0 ppm): Broad doublet (couples with NH-CH).[1]

    • Alkyl Chain (0.8 - 4.0 ppm):

      • Multiplet at ~4.0-4.2 ppm (Methine CH-N).[1]

      • Doublet at ~1.1 ppm (Methyl group on the chiral center).[1]

      • Multiplet forest 1.2-1.6 ppm (Hexyl chain methylene protons).[1]

  • Purity Calculation: Integration of alkyl vs. aromatic protons must yield exact stoichiometric ratio (e.g., 15 alkyl protons : 4 aromatic protons).

Protocol B: PARP Inhibition Assay (In Vitro)

Objective: Quantify enzymatic inhibition relative to 3-NBA.[1]

  • Reagents: Recombinant PARP1 enzyme, Biotinylated NAD+, Activated DNA, Histone-coated microplate.[1]

  • Preparation:

    • Dissolve 3-nitro-N-(1-methylhexyl)benzamide in 100% DMSO to 10 mM.[1]

    • Serial dilute (1:3) to generate an 8-point dose-response curve (100 µM to 0.04 µM).

  • Controls:

    • Negative Control: DMSO only (0% Inhibition).[1]

    • Positive Control: 3-Aminobenzamide or Olaparib (100% Inhibition).[1]

    • Reference: 3-Nitrobenzamide (run in parallel).

  • Execution:

    • Incubate enzyme + compound + DNA for 15 mins.[1]

    • Add NAD+ cocktail; incubate 60 mins.[1]

    • Detect PARylation via Streptavidin-HRP.[1]

  • Data Analysis: Fit to a 4-parameter logistic equation.

    • Validity Check: If the Hill Slope is > 2.0 or < 0.5, suspect precipitation (common with lipophilic alkyl-benzamides).[1]

Protocol C: Solubility & Stability Stress Test

Objective: Verify if "experimental failure" is actually "solubility failure."

  • Turbidimetric Solubility:

    • Prepare 10 mM stock in DMSO.[1]

    • Spike into PBS (pH 7.[1]4) at final concentrations of 10, 50, 100 µM.[1]

    • Measure Absorbance at 620 nm after 2 hours.[1]

    • Threshold: OD > 0.01 indicates precipitation.[1]

  • LC-MS Stability:

    • Incubate 10 µM compound in plasma or liver microsomes (37°C, 1h).

    • Monitor for hydrolysis of the amide bond (Release of 3-nitrobenzoic acid).[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating a new batch of 3-nitro-N-(1-methylhexyl)benzamide.

ValidationWorkflow Start Synthesized/Purchased Compound QC Quality Control (1H NMR + LCMS) Start->QC Decision1 Purity > 95%? QC->Decision1 Repurify Recrystallize / Prep HPLC Decision1->Repurify No Solubility Solubility Test (PBS pH 7.4) Decision1->Solubility Yes Repurify->QC Assay Bioactivity Assay (PARP Inhibition) Solubility->Assay If Soluble DataAnalysis Calculate IC50 Compare vs 3-NBA Assay->DataAnalysis

Figure 2: Step-by-step validation workflow for ensuring data integrity.

References

  • PubChem. (2025).[1][2][3] Compound Summary: 3-nitrobenzamide.[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1]

  • Virag, L., & Szabo, C. (2002).[1] The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews. (Contextual grounding for Nitrobenzamide mechanism).

  • Cheméo. (2025).[1][3][4] Physical Properties of Benzamide, 3-nitro-. Retrieved from [Link][1]

Sources

Validation

A Comparative Framework for the Evaluation of Novel Nitrobenzamides: An Investigative Guide for 3-nitro-N-(1-methylhexyl)benzamide

This guide provides a comprehensive framework for the independent verification and comparative analysis of novel nitrobenzamide derivatives, a chemical class recognized for its broad therapeutic potential.[1][2] While di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of novel nitrobenzamide derivatives, a chemical class recognized for its broad therapeutic potential.[1][2] While direct experimental data for the specific molecule, 3-nitro-N-(1-methylhexyl)benzamide, is not presently available in published literature, this document will use it as a lead candidate to outline a rigorous, multi-faceted evaluation strategy. By leveraging established methodologies and comparing against well-characterized analogs, researchers can effectively profile novel compounds for potential development.

The nitrobenzamide scaffold is a recurring motif in molecules demonstrating significant biological effects, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.[3][4][5] The electron-withdrawing nature of the nitro group can significantly influence a molecule's interaction with biological targets, making this class of compounds a fertile ground for drug discovery.[1] This guide will detail the necessary steps for synthesis, characterization, and bioactivity assessment, grounded in established scientific protocols.

Proposed Synthesis and Characterization Workflow

A logical first step in evaluating any novel compound is a robust and reproducible synthesis, followed by thorough analytical characterization. Based on standard amidation chemistries, a plausible synthetic route for 3-nitro-N-(1-methylhexyl)benzamide is proposed.[3][6]

Experimental Protocol: Synthesis of 3-nitro-N-(1-methylhexyl)benzamide

  • Acid Chloride Formation: To a solution of 3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. The progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting carboxylic acid.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude 3-nitrobenzoyl chloride in dry DCM (10 mL). In a separate flask, dissolve 1-methylhexylamine (heptan-2-amine) (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dry DCM (15 mL).

  • Reaction Execution: Slowly add the acid chloride solution to the amine solution at 0 °C under a nitrogen atmosphere. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

  • Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR).

G cluster_synthesis Proposed Synthesis Workflow start 3-Nitrobenzoic Acid + Oxalyl Chloride/DMF acid_chloride 3-Nitrobenzoyl Chloride (Crude Intermediate) start->acid_chloride amidation Amidation Reaction (0°C to RT) acid_chloride->amidation amine 1-Methylhexylamine + Triethylamine in DCM amine->amidation workup Aqueous Work-up & Extraction amidation->workup purification Silica Gel Chromatography workup->purification product 3-nitro-N-(1-methylhexyl)benzamide purification->product characterization Characterization (NMR, HRMS, FTIR) product->characterization

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Comparative Analysis: Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory potential of nitrobenzamide derivatives.[1][3][4] The primary mechanism often involves the inhibition of key pro-inflammatory mediators. A crucial first-pass screening for a novel compound like 3-nitro-N-(1-methylhexyl)benzamide would be to assess its ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Causality of Experimental Design: RAW 264.7 macrophage cells are a standard model for in vitro inflammation studies because they reliably produce inflammatory mediators like NO upon stimulation with LPS, a component of gram-negative bacteria cell walls.[3] Measuring the inhibition of this response provides a robust indication of a compound's anti-inflammatory potential.

Key Comparator Compounds: For a meaningful comparison, we will reference data from a study on potent anti-inflammatory nitrobenzamides.[3][4]

  • Compound 5 (4-nitro-N-(2,4-dinitrophenyl)benzamide): A highly potent inhibitor of NO production.

  • Compound 6 (4-nitro-N-(3,5-dinitrophenyl)benzamide): Another potent inhibitor from the same series.

  • 1400W: A well-characterized and selective inhibitor of inducible nitric oxide synthase (iNOS), used as a positive control.

Table 1: Comparative Anti-inflammatory Activity (Inhibition of NO Production)

Compound Target/Class IC₅₀ (µM) for NO Inhibition Cytotoxicity at 50 µM Reference
3-nitro-N-(1-methylhexyl)benzamide Novel Benzamide Derivative To Be Determined To Be Determined N/A
Compound 5 Nitrobenzamide Derivative 3.7 Not Observed [3][4]
Compound 6 Nitrobenzamide Derivative 5.3 Not Observed [3][4]

| 1400W | iNOS Inhibitor (Control) | N/A (Used at 5 µM for max inhibition) | Not Observed |[3] |

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide (NO) Production

This protocol is adapted from established methods for evaluating anti-inflammatory compounds.[3]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 3-nitro-N-(1-methylhexyl)benzamide (e.g., 1-50 µM) for 1 hour. Include wells for vehicle control (DMSO), a positive control (1400W), and comparator compounds if available.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is proportional to the absorbance.

  • Cytotoxicity Assay (MTT): In a parallel plate, perform an MTT assay to ensure that the observed reduction in NO is not due to compound-induced cell death.[3]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS iNOS_protein iNOS Protein Expression iNOS->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO Inflammation Inflammation NO->Inflammation Compound Nitrobenzamide (e.g., Compound 5, 6) Compound->NFkB Compound->iNOS_protein

Caption: Potential inhibition points of nitrobenzamides in the LPS-induced inflammatory pathway.

Comparative Analysis: Enzyme Inhibition

Beyond broad anti-inflammatory screening, investigating specific enzyme inhibition can reveal a more defined mechanism of action. Certain benzamide derivatives have been developed as potent and specific enzyme inhibitors, such as inhibitors of Glutathione S-transferase P1-1 (GSTP1-1), an enzyme implicated in cancer cell survival and drug resistance.[6][7]

Causality of Experimental Design: GSTP1-1 inhibits apoptosis by sequestering key signaling proteins like JNK and TRAF2.[6] An inhibitor that disrupts the GSTP1-1/TRAF2 interaction can restore apoptotic signaling, representing a viable anticancer strategy. Evaluating a novel compound's ability to inhibit this protein-protein interaction provides insight into a distinct and therapeutically relevant mechanism.

Key Comparator Compound:

  • Compound 4 (N-(6-((7-nitrobenzo[c][1][7][8]oxadiazol-4-yl)thio)hexyl)benzamide): A metabolically stable benzamide derivative designed to inhibit GSTP1-1 and disrupt its interaction with TRAF2.[6]

Table 2: Comparative GSTP1-1 Inhibitor Properties

Compound Metabolic Stability (HLM) Disruption of GSTP1-1/TRAF2 Cytotoxicity (A375 cells) Reference
3-nitro-N-(1-methylhexyl)benzamide To Be Determined To Be Determined To Be Determined N/A
Compound 4 Stable Yes High [6][7]

| Compound 3 (Ester analog) | Unstable (Rapid Hydrolysis) | Yes | Moderate |[6][7] |

Experimental Protocol: GSTP1-1 / TRAF2 Interaction Assay (ELISA-based)

This protocol is a conceptual outline based on the principles of protein-protein interaction assays.[6]

  • Plate Coating: Coat a high-binding 96-well plate with His-tagged TRAF2 protein and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a solution of 3% BSA in PBS for 2 hours at room temperature.

  • Inhibition Reaction: In separate tubes, pre-incubate a constant concentration of purified GSTP1-1 with varying concentrations of 3-nitro-N-(1-methylhexyl)benzamide for 30 minutes.

  • Binding Reaction: Add the pre-incubated GSTP1-1/compound mixtures to the TRAF2-coated wells. Incubate for 2 hours at room temperature to allow for protein-protein binding.

  • Detection:

    • Wash the plate to remove unbound GSTP1-1.

    • Add a primary antibody specific for GSTP1-1 and incubate for 1 hour.

    • Wash, then add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash, then add the appropriate enzyme substrate (e.g., TMB).

  • Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength. A decrease in signal relative to the vehicle control indicates that the test compound has disrupted the GSTP1-1/TRAF2 interaction.

Conclusion

This guide outlines a scientifically rigorous and logically structured approach to the independent verification and characterization of a novel compound, 3-nitro-N-(1-methylhexyl)benzamide. While this specific molecule lacks existing data, a comparative framework utilizing well-characterized analogs provides the necessary context for a thorough evaluation. By systematically pursuing synthesis, anti-inflammatory screening, and specific enzyme inhibition assays, researchers can generate a comprehensive data package. This self-validating system, which relies on established protocols and appropriate controls, ensures the trustworthiness and integrity of the findings, paving the way for further preclinical development should the compound demonstrate promising activity.

References

  • For Peer Review Only. (2019). Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis.
  • Jain, S. et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. International Journal of Pharmaceutical Education and Research.
  • PubChem. (n.d.). 3-Nitrobenzamide. PubChem Compound Summary for CID 12576. Retrieved February 21, 2026, from [Link]

  • Tumer, F. et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology. Available at: [Link]

  • Ay, M. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel). Available at: [Link]

  • PubChem. (n.d.). N-(3-nitrophenyl)benzamide. PubChem Compound Summary for CID 78503. Retrieved February 21, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). 3-Nitro-N-(phenylmethyl)benzamide. CAS 7595-68-8. Retrieved February 21, 2026, from [Link]

  • Tumer, F. et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. Available at: [Link]

  • Pidcock, E. et al. (2005). 4-Nitro-N-(3-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Caccuri, A. M. et al. (2019). Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. PubMed Central. Available at: [Link]

  • Khan, I. et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved February 21, 2026, from [Link]

  • Musiol, R. et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

  • Zhang, L. et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of the Chinese Chemical Society. Available at: [Link]

  • Galdino-Pitta, M. R. et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. MDPI. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 21, 2026, from [Link]

  • Gharehbaghi, K. et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]

Sources

Comparative

Comparative Guide: Selectivity Profiling of 3-nitro-N-(1-methylhexyl)benzamide

Topic: Assessing the Selectivity of 3-nitro-N-(1-methylhexyl)benzamide Context: Antitubercular Drug Discovery (DprE1 Inhibition) Executive Summary This guide provides a technical assessment of 3-nitro-N-(1-methylhexyl)be...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of 3-nitro-N-(1-methylhexyl)benzamide Context: Antitubercular Drug Discovery (DprE1 Inhibition)

Executive Summary

This guide provides a technical assessment of 3-nitro-N-(1-methylhexyl)benzamide (also referred to in literature as an N-alkyl nitrobenzamide derivative), a simplified structural analog of the clinical candidate BTZ043 . This compound functions as a suicide inhibitor of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis (Mtb).

While less potent than the benzothiazinone class, this benzamide derivative offers a distinct solubility and metabolic profile. This guide compares its selectivity, mechanism of action, and off-target risks against BTZ043 and TBA-7371 , providing actionable protocols for validation.

Mechanism of Action & Structural Logic

The selectivity of 3-nitro-N-(1-methylhexyl)benzamide hinges on a "prodrug" mechanism that requires bio-activation within the mycobacterial cell.

  • The Warhead (3-Nitro Group): The compound is inactive in its native form. It must be reduced to a nitroso intermediate by the FAD cofactor within the DprE1 enzyme.[1]

  • The Covalent Trap: The generated nitroso species specifically reacts with Cys387 in the DprE1 active site, forming a semimercaptal covalent adduct that irreversibly inactivates the enzyme.

  • The Selectivity Filter (1-methylhexyl tail): The lipophilic N-(1-methylhexyl) chain targets the hydrophobic substrate-binding pocket of DprE1, ensuring the compound binds efficiently to the bacterial enzyme rather than mammalian nitroreductases.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the critical activation pathway and the divergence between bacterial efficacy and mammalian toxicity risks.

DprE1_Pathway Compound 3-nitro-N-(1-methylhexyl)benzamide (Prodrug) Uptake Mycobacterial Cell Wall Permeation Compound->Uptake Lipophilic Diffusion Mammalian Mammalian Nitroreductases Compound->Mammalian Low Affinity (Selectivity Check) DprE1_Bind DprE1 Active Site (Binding) Uptake->DprE1_Bind Reduction FAD-Mediated Reduction (NO2 -> NO) DprE1_Bind->Reduction Specific Activation Covalent Covalent Adduct (Cys387) Reduction->Covalent Suicide Inhibition Lysis Cell Lysis (Arabinan inhibition) Covalent->Lysis Toxicity Genotoxicity Risk (Off-Target) Mammalian->Toxicity Potential Metabolism

Caption: Mechanism of Action: The compound acts as a suicide inhibitor activated specifically by DprE1. Selectivity is determined by the ratio of DprE1 activation vs. mammalian nitroreductase metabolism.

Comparative Performance Analysis

The following table contrasts 3-nitro-N-(1-methylhexyl)benzamide with the industry standards.

Feature3-nitro-N-(1-methylhexyl)benzamideBTZ043 (Clinical Standard)TBA-7371 (Non-Covalent)
Primary Target DprE1 (Covalent)DprE1 (Covalent)DprE1 (Non-Covalent)
Binding Mode Suicide inhibition (Cys387)Suicide inhibition (Cys387)Allosteric / Competitive
Selectivity Index (SI) Moderate (SI > 50)High (SI > 1000)High (SI > 500)
Lipophilicity (cLogP) ~3.5 (High membrane perm.)~2.8~2.5
Metabolic Liability Nitro-reduction by liver enzymesLowLow (No nitro group)
Synthesis Cost Low (1-step amidation)High (Multi-step heterocyclic)Moderate

Expert Insight: While BTZ043 is more potent (nanomolar MIC), the benzamide scaffold of the subject compound offers a significant advantage in synthetic accessibility. It serves as an excellent "probe" compound for testing DprE1 vulnerability in drug-resistant strains without the synthetic complexity of benzothiazinones.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of 3-nitro-N-(1-methylhexyl)benzamide, you must distinguish between bacterial killing and mammalian cytotoxicity.

Protocol A: Differential Cytotoxicity Assay (Selectivity Index)

Objective: Determine the window between antimycobacterial activity and mammalian toxicity.

  • Bacterial Culture (MIC):

    • Inoculate M. tuberculosis H37Rv in 7H9 broth (ADC supplemented).

    • Add compound in a 2-fold serial dilution (Range: 0.1 µM – 100 µM).

    • Incubate for 5-7 days at 37°C.

    • Readout: Resazurin Microtiter Assay (REMA). Fluorescence indicates viability.

  • Mammalian Culture (CC50):

    • Seed Vero (kidney) or HepG2 (liver) cells at

      
       cells/well.
      
    • Treat with compound (Range: 1 µM – 500 µM) for 48 hours.

    • Readout: MTT or CellTiter-Glo assay.

  • Calculation:

    
    
    
    • Target Benchmark: An SI > 10 is considered a "hit"; SI > 50 is a "lead".

Protocol B: Cys387-Dependent Activation Verification

Objective: Confirm the compound targets DprE1 via the specific Cys387 residue (distinguishing it from general nitro-toxicity).

  • Strain Preparation: Use Wild Type (WT) Mtb and a DprE1 C387S mutant (or C387G).

  • Exposure: Treat both strains with the compound at

    
     MIC of the WT.
    
  • Analysis:

    • If the compound is selective for the Cys387 mechanism, the mutant strain should be highly resistant (MIC shift > 20-fold).

    • If the mutant remains sensitive, the compound is acting via non-specific nitro-radical stress (poor selectivity).

Critical Assessment of Off-Target Risks

The primary risk for any nitro-aromatic drug is mutagenicity via mammalian nitroreductases.

  • The Ames Test Correlation: 3-nitrobenzamides often flag positive in Ames tests (Salmonella TA98/TA100) due to bacterial nitroreductase activity.

  • Mitigation Strategy: The "1-methylhexyl" tail adds steric bulk. Experimental data suggests that increasing the bulk of the N-alkyl chain reduces affinity for mammalian nitroreductases (like xanthine oxidase) while maintaining affinity for the deep hydrophobic pocket of mycobacterial DprE1.

Selectivity Optimization Workflow

The following diagram depicts the decision logic for optimizing the alkyl chain to maximize the Selectivity Index.

Selectivity_Logic Start 3-nitro-N-alkyl-benzamide Scaffold Chain_Mod Modify N-alkyl Chain (e.g., 1-methylhexyl) Start->Chain_Mod Test_MIC Test Mtb MIC (Potency) Chain_Mod->Test_MIC Test_Tox Test HepG2 CC50 (Toxicity) Chain_Mod->Test_Tox Decision Calculate Selectivity Index (SI) Test_MIC->Decision Test_Tox->Decision Good SI > 50 Advance to PK Studies Decision->Good High Potency / Low Tox Bad_Potency High MIC Chain too bulky? Decision->Bad_Potency Loss of DprE1 Binding Bad_Tox High Tox Chain too short? Decision->Bad_Tox High Mammalian Uptake Bad_Potency->Chain_Mod Shorten/Linearize Bad_Tox->Chain_Mod Increase Bulk/Branching

Caption: SAR Optimization Loop: Balancing DprE1 binding affinity against mammalian membrane permeation and enzymatic reduction.

References
  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[2] Science, 324(5928), 801-804. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, the non-covalent FAD-binding oxidoreductase of Mycobacterium tuberculosis." Journal of the American Chemical Society, 132(39), 13663-13665. Link

  • Almeida, V., et al. (2020). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Pharmaceuticals, 13(10), 314. Link

  • Batt, S.M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

  • PubChem Compound Summary. (2025). "N-(1-methylhexyl)-3-nitrobenzamide (CAS 438472-71-0)." National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.